molecular formula C11H11BrFN3 B1374771 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole CAS No. 1381944-45-1

5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Cat. No.: B1374771
CAS No.: 1381944-45-1
M. Wt: 284.13 g/mol
InChI Key: HCZVZONBBCIZSB-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole is a useful research compound. Its molecular formula is C11H11BrFN3 and its molecular weight is 284.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-1-cyclopentyl-6-fluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11BrFN3/c12-8-5-10-11(6-9(8)13)16(15-14-10)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZVZONBBCIZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=CC(=C(C=C3N=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743038
Record name 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzotriazole
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Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1381944-45-1
Record name 1H-Benzotriazole, 5-bromo-1-cyclopentyl-6-fluoro-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzotriazole
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1381944-45-1

Introduction

5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole is a halogenated benzotriazole derivative that has emerged as a key intermediate in the synthesis of advanced pharmaceutical compounds. Its unique structural features, including the presence of bromine and fluorine atoms, as well as a cyclopentyl group, make it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the development of novel therapeutics.

Benzotriazole and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] The introduction of halogen atoms and alkyl groups to the benzotriazole scaffold can significantly modulate its physicochemical properties and biological activity, making it a versatile platform for drug design.[3]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be predicted based on its structure and comparison with related compounds.

PropertyPredicted Value
Molecular Formula C₁₁H₁₁BrFN₃
Molecular Weight 284.13 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported (likely in the range of 100-150 °C)
Boiling Point Not reported
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and DMF.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.

Diagram of the Synthetic Workflow

Synthesis_Workflow A 4-Bromo-5-fluoro-1,2-diaminobenzene B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C 5-Bromo-6-fluoro-1H-benzotriazole B->C D N-Alkylation (Cyclopentyl bromide, Base) C->D Step 2 E This compound D->E

Caption: Plausible synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole

This step involves the diazotization of 4-bromo-5-fluoro-1,2-diaminobenzene.

  • Dissolution: Dissolve 4-bromo-5-fluoro-1,2-diaminobenzene (1.0 eq) in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water to the cooled solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically rapid.

  • Cyclization: The intermediate diazonium salt will spontaneously cyclize to form 5-Bromo-6-fluoro-1H-benzotriazole.

  • Isolation: The product can be isolated by filtration, washed with cold water, and dried under vacuum.

Step 2: N-Alkylation to form this compound

This step involves the alkylation of the benzotriazole intermediate with cyclopentyl bromide.

  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-6-fluoro-1H-benzotriazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (1.5-2.0 eq), to the solution.

  • Alkylation: Add cyclopentyl bromide (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.

Analytical Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show signals corresponding to the cyclopentyl protons and the aromatic protons on the benzotriazole ring.

    • ¹³C NMR will show distinct signals for the carbons of the cyclopentyl group and the benzotriazole core.

    • ¹⁹F NMR will show a singlet corresponding to the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C-N, C-F, and C-Br bonds present in the molecule.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors.[4] TAK1 is a key signaling protein involved in inflammatory and immune responses, and its inhibition is a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders.[4]

Role as a TAK1 Inhibitor Intermediate

This benzotriazole derivative serves as a scaffold for the construction of more complex molecules designed to bind to the active site of the TAK1 enzyme. The bromine and fluorine atoms can be utilized for further chemical modifications, such as cross-coupling reactions, to introduce different functional groups and optimize the inhibitor's potency and selectivity. The cyclopentyl group contributes to the overall lipophilicity and binding affinity of the final inhibitor.

Signaling Pathway Involving TAK1

TAK1_Pathway Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) TAK1 TAK1 Cytokines->TAK1 Activation IKK IKK Complex TAK1->IKK MAPK MAPK (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Inflammation Inflammation Cell Survival NFkB->Inflammation AP1->Inflammation

Caption: Simplified signaling pathway showing the central role of TAK1 in inflammation.

Safety and Handling

As a brominated and fluorinated aromatic compound, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.

Conclusion

This compound is a synthetically valuable intermediate with significant potential in drug discovery, particularly in the development of TAK1 inhibitors. Its structured synthesis and unique chemical properties make it a key component for medicinal chemists. Further research into its applications and the development of more efficient synthetic routes will continue to enhance its importance in the pharmaceutical industry.

References

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, scientifically-grounded pathway for the synthesis of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Benzotriazole derivatives are recognized as "privileged structures" in drug discovery, and the strategic incorporation of fluorine and bromine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This document outlines a robust three-step synthetic strategy, commencing from a commercially available precursor. The narrative emphasizes the chemical principles and rationale behind each procedural step, offering field-proven insights into reagent selection, reaction optimization, and purification techniques. The protocols are designed to be self-validating, supported by in-text citations to authoritative literature, and presented with clarity to ensure reproducibility.

Strategic Approach: Retrosynthetic Analysis

The design of an efficient synthesis requires a logical deconstruction of the target molecule into simpler, readily available starting materials. The proposed pathway for this compound is based on established, high-yielding transformations common in heterocyclic chemistry.

The retrosynthetic analysis reveals a three-stage approach:

  • N-Cyclopentylation: The target molecule can be formed via an N-alkylation reaction, a common method for functionalizing the benzotriazole ring.[3] This disconnects the cyclopentyl group, leading to the precursor 5-bromo-6-fluoro-1H-benzotriazole.

  • Triazole Ring Formation: The core benzotriazole scaffold is classically synthesized through the diazotization of an o-phenylenediamine.[4] This step points to 4-bromo-5-fluoro-1,2-phenylenediamine as the key intermediate.

  • Regioselective Bromination: The diamine intermediate can be accessed from a commercially available starting material, 4-fluoro-1,2-phenylenediamine, via a regioselective electrophilic aromatic substitution.

This strategy is advantageous as it begins with a simple fluorinated building block and introduces the required functionalities in a controlled, stepwise manner.

G Target This compound Intermediate1 5-Bromo-6-fluoro-1H-benzotriazole Target->Intermediate1 Disconnect (N-Alkylation) Intermediate2 4-Bromo-5-fluoro-1,2-phenylenediamine Intermediate1->Intermediate2 Disconnect (Diazotization) StartingMaterial 4-Fluoro-1,2-phenylenediamine Intermediate2->StartingMaterial Disconnect (Bromination)

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthetic Protocols and Mechanistic Rationale

The synthesis is organized into three distinct experimental stages. Each protocol is accompanied by an explanation of the underlying chemical principles to provide a deeper understanding of the transformation.

Stage 1: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine
  • Principle and Rationale: This step involves the regioselective electrophilic aromatic bromination of 4-fluoro-1,2-phenylenediamine. The two amino groups are powerful activating ortho-, para-directors, while the fluorine atom is a deactivating ortho-, para-director. The position C5 is sterically accessible and electronically activated by both amino groups, making it the most probable site for monosubstitution. N-Bromosuccinimide (NBS) is selected as the brominating agent. Compared to liquid bromine (Br₂), NBS is a solid that is safer to handle and often provides higher selectivity for monobromination of highly activated aromatic rings, minimizing the formation of di- and tri-brominated byproducts. Acetonitrile is chosen as the solvent due to its polarity and relative inertness under the reaction conditions.

  • Experimental Protocol:

    • To a stirred solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford pure 4-bromo-5-fluoro-1,2-phenylenediamine.

Stage 2: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole
  • Principle and Rationale: This transformation is a classic diazotization-cyclization reaction to form the 1,2,3-triazole ring.[3][4] One of the amino groups of the o-phenylenediamine is converted into a diazonium salt by sodium nitrite in an acidic medium. The resulting diazonium cation is then intramolecularly attacked by the lone pair of the adjacent amino group, leading to cyclization and subsequent proton loss to form the stable aromatic benzotriazole ring. Glacial acetic acid serves as both the solvent and the necessary acidic catalyst for the formation of nitrous acid (HNO₂) in situ from sodium nitrite.

  • Experimental Protocol:

    • Dissolve the 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) from Stage 1 in glacial acetic acid in a round-bottom flask.

    • Cool the solution to 10-15 °C in an ice-water bath.

    • Slowly add a concentrated aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

    • After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 1-2 hours.

    • A precipitate should form. Pour the reaction mixture into a beaker of ice water to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts.

    • Dry the product under vacuum to yield 5-bromo-6-fluoro-1H-benzotriazole, which can often be used in the next step without further purification.

Stage 3: Synthesis of this compound
  • Principle and Rationale: The final step is an N-alkylation of the benzotriazole ring via a nucleophilic substitution (Sₙ2) reaction. The benzotriazole anion, formed by deprotonation with a base, acts as the nucleophile, attacking the electrophilic carbon of cyclopentyl bromide and displacing the bromide ion. Potassium carbonate is a suitable base for this purpose, being effective yet mild enough to avoid side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the potassium cation while leaving the benzotriazole anion highly reactive. It is crucial to note that alkylation can occur at either the N1 or N2 position of the triazole ring.[4] While the N1-substituted isomer is typically the major product for steric and electronic reasons, the formation of the N2 isomer is possible. Therefore, purification by column chromatography is essential to isolate the desired N1-regioisomer.

  • Experimental Protocol:

    • To a solution of 5-bromo-6-fluoro-1H-benzotriazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add cyclopentyl bromide (1.2 eq) dropwise to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine to remove DMF and salts.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers and afford the pure this compound.

Synthesis Workflow and Data Management

The overall synthetic pathway is a linear progression through the three key stages, transforming a simple starting material into the complex target molecule.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Diazotization cluster_2 Stage 3: N-Alkylation A 4-Fluoro-1,2-phenylenediamine B 4-Bromo-5-fluoro-1,2-phenylenediamine A->B NBS, Acetonitrile C 5-Bromo-6-fluoro-1H-benzotriazole B->C NaNO₂, Acetic Acid D This compound C->D Cyclopentyl Bromide, K₂CO₃, DMF

Caption: Forward synthesis workflow diagram.

Table 1: Summary of Reagents and Products
Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolar Mass ( g/mol )
4-Fluoro-1,2-phenylenediamineStarting MaterialC₆H₇FN₂126.13
4-Bromo-5-fluoro-1,2-phenylenediamineProduct of Stage 1C₆H₆BrFN₂205.03
5-Bromo-6-fluoro-1H-benzotriazoleProduct of Stage 2C₆H₃BrFN₃216.01
This compoundFinal Product (Stage 3)C₁₁H₁₁BrFN₃284.13

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes.

  • Sodium Nitrite: Oxidizer. Toxic if swallowed. Reactions involving sodium nitrite and acid produce toxic nitrogen oxide gases.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Cyclopentyl Bromide: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.

  • Dimethylformamide (DMF): A skin and respiratory irritant. Readily absorbed through the skin.

Conclusion

The synthesis of this compound can be reliably achieved through a logical and efficient three-step sequence involving regioselective bromination, diazotization-cyclization, and N-alkylation. This guide provides the foundational protocols and chemical rationale necessary for researchers to successfully prepare this and analogous halogenated benzotriazole derivatives. The key to success lies in careful control of reaction conditions and rigorous purification, particularly in the final alkylation step, to ensure the isolation of the desired N1-regioisomer.

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the identification and characterization of this and related benzotriazole derivatives. Given the novelty of this specific molecule, this guide will focus on a deductive approach to predicting and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the established spectroscopic behavior of analogous structures.

Introduction: The Significance of Benzotriazoles in Medicinal Chemistry

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities, including antiviral, antifungal, antihypertensive, and anticancer properties.[1] Their chemical versatility allows them to act as synthetic auxiliaries or be incorporated into larger molecular scaffolds to enhance pharmacological activity.[2][3] The specific substitutions of a bromo, a cyclopentyl, and a fluoro group on the benzotriazole core of the title compound are anticipated to modulate its biological and physicochemical properties, making a thorough spectroscopic characterization essential for its application in drug discovery and development.

Synthesis and Structure

The synthesis of this compound would likely follow established methodologies for the formation of substituted benzotriazoles. A common route involves the diazotization of an appropriately substituted o-phenylenediamine.[4] In this case, the precursor would be 4-bromo-5-fluoro-N-cyclopentylbenzene-1,2-diamine, which upon reaction with a nitrite source under acidic conditions would yield the target benzotriazole.

The structure of this compound, with the IUPAC name 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1][5][6]triazole, is presented below. The numbering of the benzotriazole ring system is crucial for the correct assignment of spectroscopic signals.

Figure 1: Structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS spectra for this compound. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the title compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the cyclopentyl group.

  • Aromatic Region: Two signals are expected for the two aromatic protons. The proton at C4 will likely appear as a doublet due to coupling with the fluorine atom at C6. The proton at C7 will also likely appear as a doublet, coupling to the adjacent fluorine. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the triazole ring.

  • Aliphatic Region: The cyclopentyl group will exhibit a more complex set of signals. The proton on the carbon attached to the nitrogen (methine proton) will be deshielded and is expected to appear as a multiplet. The remaining eight protons on the cyclopentyl ring will likely appear as overlapping multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the bromine and fluorine atoms (C5 and C6) will show characteristic splitting patterns in the ¹³C spectrum due to coupling with these nuclei. The chemical shifts will be significantly influenced by the substituents.

  • Aliphatic Carbons: Three signals are expected for the cyclopentyl carbons due to symmetry. The carbon directly attached to the nitrogen will be the most deshielded.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will show a single resonance for the fluorine atom at the C6 position. This signal will likely be a doublet of doublets due to coupling with the adjacent aromatic protons.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H7.5 - 8.0dAromatic-H
¹H7.2 - 7.7dAromatic-H
¹H4.8 - 5.2mCyclopentyl-CH
¹H1.6 - 2.2mCyclopentyl-CH₂
¹³C140 - 150sAromatic-C (C-N)
¹³C130 - 140d (¹JCF)Aromatic-C (C-F)
¹³C115 - 125sAromatic-C (C-Br)
¹³C110 - 120dAromatic-CH
¹³C105 - 115dAromatic-CH
¹³C60 - 65dCyclopentyl-CH
¹³C30 - 35tCyclopentyl-CH₂
¹³C24 - 28tCyclopentyl-CH₂
¹⁹F-110 to -130ddAr-F

Chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

  • Aromatic C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the range of 3000-3100 cm⁻¹.

  • Aliphatic C-H Stretching: The C-H stretching vibrations of the cyclopentyl group will appear in the range of 2850-2960 cm⁻¹.[5]

  • C=C Aromatic Stretching: Aromatic ring stretching vibrations are expected to be in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibrations of the triazole ring and the cyclopentyl-nitrogen bond will likely be observed in the 1200-1350 cm⁻¹ region.

  • C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1000-1250 cm⁻¹ region.

  • C-Br Stretching: The C-Br stretching vibration will appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 3100MediumAromatic C-H Stretch
2850 - 2960Medium-StrongAliphatic C-H Stretch
1450 - 1600MediumAromatic C=C Stretch
1200 - 1350Medium-StrongC-N Stretch
1000 - 1250StrongC-F Stretch
500 - 650MediumC-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₁BrFN₃), the expected molecular weight is approximately 283.02 g/mol .

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to involve the loss of the cyclopentyl group, the bromine atom, and potentially the elimination of N₂ from the triazole ring.

Table 3: Predicted Key Mass Spectrometry Fragments

m/zPossible Fragment
283/285[M]⁺ (Molecular Ion)
214/216[M - C₅H₉]⁺
204[M - Br]⁺
185[M - C₅H₉ - N₂]⁺
69[C₅H₉]⁺

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following general experimental protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Figure 2: General workflow for NMR analysis.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) that has minimal absorption in the regions of interest.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure solvent or KBr should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that may yield a more prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The presented information, rooted in established spectroscopic principles and data from analogous compounds, offers a solid foundation for the identification and characterization of this novel molecule. The detailed experimental protocols provide a clear roadmap for researchers to obtain and interpret the actual spectroscopic data, which is a critical step in the advancement of new chemical entities in the field of drug development.

References

Solubility and stability of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Introduction

This compound is a halogenated and N-substituted benzotriazole derivative. The benzotriazole core is a well-established scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties[1][2][3]. The unique electronic properties conferred by the fused benzene and triazole rings contribute to the stability and reactivity of these compounds[1]. The substituents on the benzene ring—a bromine atom and a fluorine atom—are expected to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The N-1 cyclopentyl group further modulates its steric and electronic profile.

This guide provides a comprehensive overview of the methodologies required to characterize the aqueous and organic solubility, as well as the chemical stability, of this compound. Understanding these fundamental properties is critical for researchers, scientists, and drug development professionals to advance this compound from early-stage discovery to preclinical and clinical development. The protocols outlined herein are designed to be robust and self-validating, providing a clear path to generating reliable and reproducible data.

Part 1: Solubility Profiling

A thorough understanding of a compound's solubility is paramount for its development as a potential therapeutic agent. Solubility impacts bioavailability, formulation strategies, and the design of in vitro and in vivo experiments. Given the lipophilic nature of the cyclopentyl group and the halogen substituents, this compound is anticipated to have limited aqueous solubility but good solubility in organic solvents. The parent compound, benzotriazole, is fairly water-soluble, but its derivatives can have varying solubility profiles[4].

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to determining the solubility of the target compound in various relevant media.

G cluster_0 Solubility Profiling Workflow A Compound Procurement & Purity Analysis B Solvent Selection (Aqueous & Organic) A->B Purity >95% C Equilibrium Solubility Determination (Shake-Flask Method) B->C Thermodynamic Solubility D Kinetic Solubility Determination (Turbidimetric Method) B->D High-Throughput Screening E Data Analysis & Reporting C->E D->E

Caption: Experimental workflow for solubility profiling.

Protocol 1: Equilibrium Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, which is the gold standard for solubility measurement.

Methodology:

  • Preparation of Solutions: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Compound Addition: Add an excess amount of this compound to each buffer solution in separate, sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Organic and Co-Solvent Solubility

Understanding solubility in organic and co-solvent systems is crucial for formulation development and for designing solutions for in vitro assays.

Methodology:

  • Solvent Selection: Choose a range of common organic solvents (e.g., ethanol, methanol, DMSO, acetone) and co-solvent mixtures (e.g., ethanol/water, PEG400/water).

  • Saturation: Prepare saturated solutions of the compound in each solvent system at a controlled temperature.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant as described in the aqueous solubility protocol.

Anticipated Solubility Data

The following table summarizes the expected solubility profile based on the structural features of the molecule and data from related benzotriazoles.

Solvent SystemPredicted SolubilityRationale
pH 2.0 BufferLowBenzotriazoles are weak bases; protonation at low pH may slightly enhance solubility[4].
pH 7.4 BufferVery LowThe compound is likely to be in its neutral, less soluble form.
EthanolHighPolar protic solvent capable of hydrogen bonding.
DMSOVery HighAprotic, highly polar solvent, excellent for dissolving a wide range of organic molecules.
20% Ethanol in WaterModerateCo-solvent mixture will enhance solubility compared to pure aqueous buffer.

Part 2: Stability Assessment

Evaluating the chemical stability of a drug candidate is a critical component of its developability assessment. Degradation can lead to loss of potency, formation of potentially toxic impurities, and altered pharmacokinetic profiles. Benzotriazoles are generally stable compounds, but they can be susceptible to degradation under certain conditions such as extreme pH, oxidation, and light exposure[5][6].

Experimental Workflow for Stability Assessment

A forced degradation study is a systematic way to investigate the intrinsic stability of a compound and identify potential degradation pathways.

G cluster_1 Forced Degradation Workflow F Prepare Stock Solution of Compound G Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) F->G H Time-Point Sampling G->H I Analytical Testing (HPLC, LC-MS) H->I J Identify Degradants & Determine Degradation Rate I->J

Caption: Workflow for forced degradation studies.

Protocol 3: Forced Degradation Studies

This protocol outlines the conditions for a comprehensive forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).

    • Photostability: Expose the solid compound and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point to determine the degradation rate.

    • Use LC-MS to identify the mass of any significant degradation products to propose degradation pathways.

Anticipated Stability Profile

The expected stability of this compound under various stress conditions is summarized below.

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic (0.1 M HCl)Likely StableThe benzotriazole ring is generally stable to acid hydrolysis.
Basic (0.1 M NaOH)Potentially LabileSusceptible to hydrolysis, though the N-cyclopentyl group may offer some steric protection.
Oxidative (3% H₂O₂)Potentially LabileThe electron-rich aromatic system may be susceptible to oxidation.
Thermal (60 °C)Likely StableBenzotriazoles are known for their thermal stability.
Photolytic (ICH Q1B)Potentially LabileAromatic systems can be susceptible to photodegradation.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The described protocols are grounded in established scientific principles and are designed to generate the high-quality data necessary for informed decision-making in a drug development program. By systematically applying these methodologies, researchers can build a thorough understanding of this promising compound's physicochemical properties, thereby accelerating its journey from the laboratory to potential clinical applications.

References

A Technical Guide to Identifying the Biological Targets of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzotriazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific derivative, 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole, is a novel entity for which direct biological targets have not been characterized in public literature. This guide provides a comprehensive, expert-driven framework for the systematic identification and validation of its potential biological targets. We move beyond a simple listing of techniques, instead detailing the scientific rationale behind a phased, multi-pronged investigative strategy. By leveraging established knowledge of the broader benzotriazole class—known primarily for its potent inhibition of protein kinases—we establish a primary hypothesis and outline a robust workflow to test it, discover novel interactors, and validate functional engagement in a cellular context.[4][5] This document serves as a practical whitepaper for any research team seeking to elucidate the mechanism of action for this, or similar, novel small molecules.

The Benzotriazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,3-benzotriazole moiety is a fused heterocyclic system that has proven to be an exceptionally versatile pharmacophore. Its unique electronic and structural properties allow it to engage with a variety of biological macromolecules through a network of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects.[4] This has led to the development of numerous biologically active agents.

Notably, the benzotriazole derivative 4,5,6,7-tetrabromobenzotriazole (TBBt) is a highly selective and potent inhibitor of Protein Kinase CK2, a crucial regulator of cell growth and proliferation, making it a valuable tool in cancer research.[4][6][7] Another example, Vorozole, is an aromatase inhibitor that incorporates the benzotriazole structure and has been investigated for the treatment of breast cancer.[5] The broad utility of this scaffold necessitates a focused and informed approach when investigating a new analogue.

Structural Analysis and Primary Hypothesis Generation

A detailed analysis of the molecule this compound allows for the formulation of a strong primary hypothesis regarding its biological targets.

  • Benzotriazole Core : This nitrogen-rich ring system is the key pharmacophore. It is known to mimic the purine ring of ATP, enabling it to competitively bind within the ATP-binding pocket of many protein kinases.[4]

  • Halogen Substituents (Bromo and Fluoro) : The presence of bromine and fluorine atoms on the benzene ring is significant. Halogenation is a common strategy in medicinal chemistry to modulate the electronic properties of a molecule and enhance binding affinity through halogen bonding and other interactions.[3][5]

  • N-1 Cyclopentyl Group : The substitution at the N-1 position is critical for determining target selectivity and potency. This bulky, hydrophobic group will occupy a specific region of the binding pocket, granting specificity for certain kinases over others.[5]

Primary Hypothesis : Based on this structural analysis and the extensive literature on related compounds, the primary hypothesis is that This compound functions as an inhibitor of one or more protein kinases.

A Phased Experimental Strategy for Target Identification and Validation

We propose a logical, three-phase workflow designed to first screen against the most probable target class, then broaden the search for unexpected targets, and finally, confirm the functional relevance of any identified interactions within a biological system.

Phase 1: High-Throughput Profiling and Target Class Confirmation

The initial phase is designed to rapidly test our primary hypothesis. The most efficient way to achieve this is by screening the compound against a broad panel of its most likely targets: protein kinases.

Rationale: Given the high probability of kinase activity, a broad profiling screen is the most logical and data-rich starting point. This experiment quickly reveals the compound's potency and selectivity, identifying primary kinase targets and guiding subsequent validation efforts. A competitive binding assay format is ideal for initial screening.

Methodology (Example using a commercial service):

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Format: Utilize a competitive displacement binding assay (e.g., Eurofins DiscoverX KINOMEscan™) which measures the ability of the test compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases (typically >400).

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to identify potential "hits."

  • Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is %Ctrl < 35.

  • Follow-up (Kd Determination): For any significant hits identified in the primary screen, perform a dose-response experiment to determine the dissociation constant (Kd), which provides a quantitative measure of binding affinity.

Data Presentation: The results from a Kd determination experiment should be summarized in a clear table.

Target KinaseKd (nM)Assay Type
Kinase A25Competitive Binding
Kinase B150Competitive Binding
Kinase C>10,000Competitive Binding
Phase 2: Unbiased Target Identification using Chemical Proteomics

If kinase screening yields no significant hits, or if the goal is to discover all potential targets (including off-targets), an unbiased approach is necessary. Affinity-based chemical proteomics is the gold standard for this purpose.

G cluster_prep Probe Synthesis cluster_exp Pull-Down Experiment cluster_analysis Protein Identification start Test Compound linker Synthesize Linker-Modified Analog start->linker probe Immobilize on Resin (e.g., Sepharose beads) linker->probe incubation Incubate Lysate with Affinity Probe lysate Prepare Cell Lysate lysate->incubation wash Wash to Remove Non-Specific Binders incubation->wash elute Elute Bound Proteins wash->elute digest Tryptic Digest elute->digest ms LC-MS/MS Analysis db Database Search & Protein Identification end end db->end List of Potential Target Proteins

Caption: Workflow for unbiased target discovery via affinity proteomics.

Rationale: This method physically isolates binding partners of the compound from a complex biological sample (cell lysate), allowing for their direct identification by mass spectrometry. It is a powerful tool for discovering both expected and unexpected targets.

Methodology:

  • Probe Synthesis: Synthesize an analogue of the parent compound that incorporates a reactive linker (e.g., a terminal alkyne or amine) for immobilization, ensuring the modification is at a position that does not disrupt target binding.

  • Immobilization: Covalently attach the linker-modified compound to a solid support, such as NHS-activated Sepharose beads, to create the affinity resin.

  • Lysate Preparation: Grow and harvest cells (e.g., a cancer cell line sensitive to the compound). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the affinity resin for several hours at 4°C to allow for binding.

    • As a crucial control, perform a parallel incubation with control beads (resin without the compound).

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins from the resin. This can be done by competitive elution with an excess of the free (non-immobilized) compound or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain to confirm successful pulldown.

    • Excise protein bands of interest or perform an in-solution tryptic digest of the entire eluate.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS spectra against a protein database. True targets should be significantly enriched in the compound pulldown compared to the control pulldown.

Phase 3: In-Cell Target Engagement and Functional Validation

Identifying a protein that binds to the compound is not sufficient. It is critical to confirm that this interaction occurs in living cells and leads to a functional consequence.

Rationale: CETSA provides direct evidence of target engagement in an unperturbed cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand. This is a powerful method to confirm the binding interaction identified in vitro or ex vivo.

Methodology:

  • Cell Treatment: Treat intact, cultured cells with either the test compound (e.g., at 10x the Kd) or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Analysis: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Data Interpretation: A successful result will show a "shift" in the melting curve to the right (higher temperatures) for the compound-treated sample compared to the vehicle control, indicating thermal stabilization and therefore, direct target engagement.

G cluster_pathway Hypothetical Kinase A Signaling KinaseA Kinase A (Target) Substrate Substrate Protein KinaseA->Substrate Phosphorylates pSubstrate p-Substrate Protein Response Cellular Response (e.g., Proliferation) pSubstrate->Response Compound 5-Bromo-1-cyclopentyl- 6-fluoro-1,2,3-benzotriazole Compound->KinaseA INHIBITS

Caption: Inhibition of Kinase A by the compound blocks substrate phosphorylation.

Rationale: To confirm that target engagement is functionally relevant, one must demonstrate that the compound modulates the known downstream signaling activity of the target. For a kinase, this means assessing the phosphorylation status of its known substrates.

Methodology:

  • Cell Treatment: Treat cells with increasing concentrations of the test compound for an appropriate duration.

  • Lysate Preparation: Prepare whole-cell lysates from the treated cells.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of a known substrate of the target kinase.

    • As a loading control, re-probe the same membrane with an antibody that recognizes the total amount of the substrate protein, irrespective of its phosphorylation state.

  • Data Analysis: A dose-dependent decrease in the signal from the phospho-specific antibody, without a change in the total protein level, provides strong evidence that the compound is inhibiting the kinase's activity in cells.

Conclusion and Path Forward

This guide outlines a rigorous, logical, and technically sound strategy for elucidating the biological targets of this compound. The process begins with an informed hypothesis based on the well-documented activities of the benzotriazole scaffold, focusing initially on protein kinases. The subsequent phases of unbiased proteomics and in-cell validation ensure a comprehensive and reliable characterization. By systematically confirming binding interactions and their functional consequences, researchers can confidently identify the mechanism of action for this novel compound, paving the way for further preclinical development, structure-activity relationship (SAR) studies, and its potential application as a chemical probe or therapeutic agent.

References

Mechanism of action for substituted benzotriazole compounds.

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the
Abstract

Substituted benzotriazoles are a versatile class of heterocyclic compounds that have garnered significant attention across diverse scientific disciplines. Their unique chemical structure, featuring a fused benzene and triazole ring, allows for a multitude of substitutions, giving rise to a wide array of pharmacological and physicochemical properties. This technical guide provides an in-depth exploration of the core mechanisms of action for substituted benzotriazole compounds, tailored for researchers, scientists, and drug development professionals. The guide delves into their function as kinase inhibitors in oncology, anticonvulsant agents in neurology, and their industrial applications as corrosion inhibitors and UV stabilizers. By synthesizing technical details with field-proven insights, this document explains the causality behind experimental choices and provides detailed protocols for key validation assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex mechanisms at play.

Introduction to the Benzotriazole Scaffold

Benzotriazole is a bicyclic aromatic heterocycle notable for its chemical stability and its capacity to engage in various non-covalent interactions. The fused benzene ring provides a larger conjugated system conducive to π-π stacking interactions, while the three nitrogen atoms of the triazole ring can act as both hydrogen bond donors and acceptors.[1] This structural versatility makes the benzotriazole moiety a "privileged scaffold" in medicinal chemistry and a highly effective functional group in material science.[2][3] Its derivatives have been successfully developed as antifungal, antiviral, antitumor, and antiepileptic drugs.[4][5]

1.1. Core Chemical Properties

The key to the diverse functionality of benzotriazoles lies in their electronic properties and the ability to make substitutions at various positions on both the benzene and triazole rings. These substitutions can modulate the molecule's hydrophobicity, steric profile, and electronic distribution, thereby fine-tuning its interaction with biological targets or material surfaces.

1.2. Overview of Applications

The applications of substituted benzotriazoles are broad and impactful:

  • Medicinal Chemistry: Benzotriazole derivatives are integral to numerous therapeutic agents, acting as inhibitors for key enzymes like protein kinases and as modulators of ion channels.[1][4]

  • Material Science: They are widely used as corrosion inhibitors for metals, particularly copper and its alloys, and as UV stabilizers in polymers and coatings to prevent photodegradation.[6][7][8]

This guide will explore the distinct mechanisms underpinning these primary applications.

Mechanisms of Action in Biological Systems

The benzotriazole scaffold serves as a bioisostere for natural purines, enabling its derivatives to interact with a wide range of biological targets, particularly enzymes that bind ATP.[3]

2.1. Case Study: Benzotriazoles as Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[9] Many benzotriazole derivatives have been developed as potent kinase inhibitors.[1][4]

Target and Mechanism: A prominent example is the inhibition of protein kinase CK2, a serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis.[1] The compound 4,5,6,7-tetrabromobenzotriazole (TBBt) is a highly selective and potent inhibitor of CK2.[1][10] The mechanism involves the benzotriazole moiety binding to the ATP-binding pocket of the kinase. The nitrogen atoms form crucial hydrogen bonds with hinge region residues, mimicking the interaction of the adenine base of ATP. The substituted groups on the benzene ring extend into hydrophobic pockets, enhancing binding affinity and conferring selectivity.

Structure-Activity Relationship (SAR): SAR studies have shown that halogen substitutions on the benzene ring significantly enhance inhibitory potency.[4] For instance, increasing the number of bromine atoms on the benzotriazole scaffold of TBBt analogues correlates with increased cytotoxicity and CK2 inhibition.

Compound Substituents Target Kinase IC₅₀ (nM)
Compound A4,5,6,7-TetrabromoCK2120
Compound B5-ChloroCDK/FLT9-41
Compound CN-acylarylhydrazoneFAK44.6
Table 1: Representative IC₅₀ values for substituted benzotriazole kinase inhibitors against various kinases. Data synthesized from multiple sources for illustrative purposes.[4][11]

Signaling Pathway and Inhibition: The inhibition of a kinase like CK2 or Focal Adhesion Kinase (FAK) blocks downstream signaling cascades that promote cell survival, proliferation, and angiogenesis, ultimately leading to apoptosis in cancer cells.[1][4][11]

G cluster_0 Growth_Factor Growth_Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase Target Kinase (e.g., FAK, CK2) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibits Inhibitor Benzotriazole Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Figure 1: Simplified signaling pathway showing kinase inhibition by a benzotriazole derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a substituted benzotriazole compound against a target kinase. The assay quantifies ADP produced, which is proportional to kinase activity.[12]

Causality and Self-Validation: The choice of a luminescence-based ADP detection method provides high sensitivity and a broad dynamic range.[12] The protocol includes positive controls (a known potent inhibitor like staurosporine) and negative controls (DMSO vehicle) to validate the assay's performance and ensure that observed inhibition is due to the test compound. Serial dilution of the inhibitor allows for the generation of a dose-response curve, which is essential for accurately calculating the IC₅₀ value.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test benzotriazole derivative in 100% DMSO. Perform a serial dilution to create a range of concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to respective wells.

  • Enzyme Addition: Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at its apparent Km for the kinase.[13]

  • Reaction Incubation: Cover the plate and incubate at 30°C for 60 minutes.[12]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.[12]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

G cluster_workflow Kinase Inhibition Assay Workflow Start Start Prep Prepare Serial Dilution of Benzotriazole Inhibitor Start->Prep Dispense Dispense Inhibitor/ Control to 384-well Plate Prep->Dispense Add_Kinase Add Kinase Enzyme Dispense->Add_Kinase Pre_Incubate Pre-incubate (10 min) Inhibitor + Kinase Add_Kinase->Pre_Incubate Initiate Initiate Reaction (Add Substrate/ATP) Pre_Incubate->Initiate Incubate Incubate (60 min, 30°C) Initiate->Incubate Stop_Detect1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->Stop_Detect1 Incubate2 Incubate (40 min) Stop_Detect1->Incubate2 Detect2 Add Kinase Detection Reagent (Generate Luminescence) Incubate2->Detect2 Incubate3 Incubate (30 min) Detect2->Incubate3 Read Read Luminescence (Plate Reader) Incubate3->Read Analyze Analyze Data (Calculate IC₅₀) Read->Analyze End End Analyze->End

Figure 2: Experimental workflow for an in vitro luminescence-based kinase assay.
2.2. Case Study: Benzotriazoles as Anticonvulsant Agents

Several benzotriazole derivatives have shown promise as anticonvulsant agents for the treatment of epilepsy.[14][15]

Putative Mechanisms: The anticonvulsant effects of benzotriazoles are believed to be multifactorial. The primary proposed mechanisms include:

  • Modulation of Voltage-Gated Sodium Channels (VGSCs): Similar to established antiepileptic drugs like phenytoin and carbamazepine, some benzotriazoles may stabilize the inactive state of VGSCs, reducing neuronal hyperexcitability.[14]

  • Enhancement of GABAergic Neurotransmission: Certain derivatives may act on GABA-A receptors, specifically at the benzodiazepine binding site, to enhance the inhibitory effects of the neurotransmitter GABA. This suppresses excessive neuronal firing that can lead to seizures.[14][16]

Preclinical evaluation in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, is used to characterize the anticonvulsant profile of these compounds.[15]

Mechanisms of Action in Material Science

Beyond pharmacology, the unique chemistry of the benzotriazole ring is exploited in material protection.

3.1. Benzotriazoles as Corrosion Inhibitors

Benzotriazole is a highly effective corrosion inhibitor, especially for copper and its alloys.[17][18]

Mechanism of Protection: The primary mechanism is the formation of a protective, polymeric complex film on the metal surface through chemisorption.[7][19]

  • Adsorption: The electron-rich nitrogen atoms in the triazole ring donate lone-pair electrons to the vacant d-orbitals of copper atoms on the surface.[7]

  • Complex Formation: This interaction leads to the formation of strong covalent and coordination bonds between the benzotriazole molecule and surface copper ions (Cu(I)).[6]

  • Film Growth: A dense, polymeric [Cu(I)-BTA]n film forms on the surface. This hydrophobic layer acts as a physical barrier, preventing corrosive agents like oxygen, water, and chlorides from reaching the metal.[7][18][19]

G cluster_0 Corrosion Inhibition Mechanism Corrosive_Agents Corrosive Agents (O₂, H₂O, Cl⁻) Protective_Film Chemisorbed Polymeric [Cu(I)-BTA]n Film Corrosive_Agents->Protective_Film Blocks Attack BTA_Solution Benzotriazole (BTA) in Solution Copper_Surface Copper Metal Surface (Cu) BTA_Solution->Copper_Surface Adsorption & Complexation

Figure 3: Formation of a protective benzotriazole film on a copper surface.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique used to evaluate the performance of corrosion inhibitors.[20][21] It measures the impedance of the metal-electrolyte interface to an AC signal, providing information about the protective properties of the inhibitor film.

Methodology:

  • Electrode Preparation: A working electrode (e.g., copper coupon) is polished and cleaned. A three-electrode cell is set up with the copper coupon, a reference electrode (e.g., SCE), and a counter electrode (e.g., platinum).[21]

  • Immersion: The electrodes are immersed in the corrosive solution (e.g., 1M HCl) with and without the benzotriazole inhibitor.[21]

  • EIS Measurement: After the open-circuit potential stabilizes, a small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).[21]

  • Data Analysis: The impedance data is plotted in Nyquist and Bode formats. An increase in the diameter of the semicircular arc in the Nyquist plot and a higher impedance value at low frequencies in the Bode plot indicate greater charge transfer resistance and thus better corrosion inhibition.[20]

3.2. Benzotriazoles as UV Stabilizers

Hydroxyphenyl-benzotriazole derivatives are widely used as UV absorbers to protect polymers and coatings from photodegradation.[8]

Mechanism of Protection: The mechanism relies on an efficient photochemical cycle called Excited-State Intramolecular Proton Transfer (ESIPT) .[22][23]

  • UV Absorption: The molecule, in its ground-state enol form, absorbs a high-energy UV photon, promoting it to an excited state.

  • Ultrafast Proton Transfer: In the excited state, a proton rapidly transfers from the hydroxyl group to a nearby nitrogen atom on the triazole ring, forming an excited keto tautomer.[24][25][26]

  • Non-Radiative Decay: The excited keto form quickly returns to its ground state by dissipating the absorbed energy as harmless heat, without emitting light (a non-radiative process).[23]

  • Reverse Proton Transfer: In the ground state, a reverse proton transfer occurs, regenerating the original enol form.

This rapid, repeatable cycle allows the molecule to dissipate large amounts of UV energy without undergoing degradation itself, thereby protecting the host material.[27][28]

G E_ground Enol (Ground State, E) E_excited Enol (Excited State, E) E_ground->E_excited UV Photon Absorption (Excitation) K_excited Keto (Excited State, K) E_excited->K_excited Ultrafast Proton Transfer (ESIPT) K_ground Keto (Ground State, K) K_excited->K_ground Non-radiative Decay (Heat Dissipation) K_ground->E_ground Reverse Proton Transfer

Figure 4: Photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).
Conclusion and Future Directions

Substituted benzotriazoles represent a remarkably versatile chemical scaffold. The core mechanisms of action—ranging from competitive enzyme inhibition at ATP binding sites to surface chelation and ultrafast photochemistry—are all rooted in the unique electronic and structural properties of the fused heterocyclic ring system. The ability to systematically modify the scaffold through substitution allows for the precise tuning of these properties, enabling applications in fields as disparate as oncology and polymer science.

Future research will likely focus on developing multi-target benzotriazole derivatives for complex diseases, designing more environmentally benign corrosion inhibitors, and creating novel UV stabilizers with enhanced photostability and broader absorption profiles. The foundational principles outlined in this guide provide a robust framework for these ongoing and future investigations.

References

An In-depth Technical Guide to 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available information on 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this particular derivative, this document synthesizes data from chemical suppliers and extrapolates safety and handling information from closely related benzotriazole compounds. It is imperative to treat this compound with the care and precautions required for novel chemical entities.

Chemical Identification and Properties

This compound is a halogenated and N-substituted derivative of benzotriazole. The presence of bromine and fluorine atoms, along with a cyclopentyl group, significantly influences its physicochemical properties and potential biological activity.

PropertyValueSource
CAS Number 1381944-45-1[1][2]
Molecular Formula C11H11BrFN3[1][2]
Molecular Weight 284.13 g/mol [1][2]
Purity Typically available at ≥96%[3]
Appearance Expected to be a solid[4][5]
Storage Conditions Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years)[2]

Potential Hazards and Safety Precautions (Inferred)

GHS Hazard Classification (Inferred):

  • Acute Toxicity, Oral (Category 4) [4][6]

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 1 or 2A) [6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 2 or 3) [6][8][9]

Signal Word: Warning[4]

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[4][6]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[6][8]

  • H335: May cause respiratory irritation.

  • H411/H412: Toxic or harmful to aquatic life with long-lasting effects.[6][8][9]

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P264: Wash skin thoroughly after handling.[4][6]

  • P270: Do not eat, drink or smoke when using this product.[4][6]

  • P273: Avoid release to the environment.[6][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][9]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4][8][9]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

First-Aid Measures (Inferred)

In the event of exposure, follow these first-aid guidelines, which are based on protocols for similar benzotriazole compounds.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Avoid generating dust.[11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[2][7]

  • Wash hands thoroughly after handling.[6][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • For long-term stability, store at -20°C.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

The Role of Benzotriazole Derivatives in Drug Development

Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[13] They serve as versatile scaffolds for the development of new therapeutic agents.[14][15]

Key Therapeutic Areas:

  • Anticancer: Some benzotriazole compounds, like vorozole, have been used in clinical therapy.[16]

  • Antiviral: Derivatives have shown activity against various DNA and RNA viruses.[17]

  • Antifungal and Antibacterial: Benzotriazole derivatives have demonstrated potent activity against various fungal and bacterial strains, including resistant ones like MRSA.[13][14][15]

  • Anti-inflammatory and Analgesic: These compounds have also been investigated for their anti-inflammatory and pain-relieving properties.[18]

  • Enzyme Inhibition: Certain derivatives are potent inhibitors of enzymes like protein kinase 2 (CK2).[13]

The unique electronic properties of the benzotriazole ring system contribute to its stability and reactivity, making it an attractive core for designing novel bioactive molecules.[14]

Synthesis of Benzotriazole Derivatives

The synthesis of benzotriazole derivatives often involves the diazotization of o-phenylenediamines.[19] Modifications, such as N-alkylation, can be achieved through various synthetic methodologies, including solvent-free techniques.[15][20]

A general synthetic pathway is outlined below:

Synthesis_Pathway o-phenylenediamine o-phenylenediamine Benzotriazole_Core 1H-Benzotriazole Core o-phenylenediamine->Benzotriazole_Core Diazotization (e.g., NaNO2, Acetic Acid) N_Substituted_Derivative N-Substituted Benzotriazole Benzotriazole_Core->N_Substituted_Derivative N-Alkylation/Arylation Final_Product 5-Bromo-1-cyclopentyl-6-fluoro- 1,2,3-benzotriazole N_Substituted_Derivative->Final_Product Halogenation/ Further Modification

Caption: Generalized synthetic pathway for substituted benzotriazoles.

Experimental Workflow: Handling and Preparation of Stock Solutions

The following workflow outlines the recommended procedure for safely handling and preparing solutions of this compound in a research setting.

Experimental_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage and Cleanup PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Weighing Accurately Weigh Compound Using an Analytical Balance FumeHood->Weighing Solvent Select Appropriate Solvent (e.g., DMSO, DMF) Weighing->Solvent Dissolve Dissolve Compound in Solvent Solvent->Dissolve Vortex Vortex/Sonicate to Ensure Complete Dissolution Dissolve->Vortex Store Store Stock Solution at -20°C in a Labeled, Sealed Vial Vortex->Store Waste Dispose of Contaminated Materials in a Labeled Waste Container Store->Waste Cleanup Clean Work Area and Remove PPE Waste->Cleanup

Caption: Recommended workflow for handling and solution preparation.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be treated as hazardous chemical waste. Do not allow the product to enter drains or waterways.[11]

Disclaimer

The information provided in this guide is intended for trained professionals and is based on the best available data for this compound and its structural analogs. It is not a substitute for a formal Material Safety Data Sheet. All laboratory work should be conducted with a thorough understanding of the potential hazards and with appropriate safety measures in place. The user assumes all risk and liability for the use of this compound.

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole (CAS No. 1381944-45-1) is a polysubstituted benzotriazole derivative poised for significant utility in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science.[1][2] The benzotriazole core is a well-established "privileged structure," known for its wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This makes its derivatives prime candidates for drug discovery programs.[6][7]

The specific substitution pattern of this molecule confers a unique combination of reactivity and molecular properties:

  • The Benzotriazole Nucleus: This heterocyclic system is not only a key pharmacophore but also a versatile synthetic auxiliary, often employed as an excellent leaving group in various chemical transformations.[8][9]

  • N-1 Cyclopentyl Group: The regioselective alkylation at the N-1 position provides steric bulk and enhances lipophilicity, a critical parameter for modulating the pharmacokinetic profiles of drug candidates. This substitution also strategically blocks one of the reactive nitrogen atoms, directing further reactions.[4]

  • C-5 Bromo Group: This halogen serves as a crucial synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl substituents.

  • C-6 Fluoro Group: The presence of a fluorine atom can significantly influence the electronic properties of the aromatic ring, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to biological targets through favorable electrostatic interactions.[10]

This guide provides an in-depth look at the physicochemical properties of this compound and presents a detailed protocol for its application as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.

Physicochemical Properties and Safety Data

A summary of the key properties and safety information for this compound is presented below.

PropertyValueReference(s)
CAS Number 1381944-45-1[1][2]
Molecular Formula C₁₁H₁₁BrFN₃[1][2]
Molecular Weight 284.13 g/mol [1][2]
InChIKey HCZVZONBBCIZSB-UHFFFAOYSA-N[2]
Appearance Data not available; likely a solid-
Storage Conditions Store at -20°C for long-term stability (1-2 years) or at -4°C for short-term use (1-2 weeks).[2]
Safe Handling and Personal Protective Equipment (PPE)

Researchers handling this compound should adhere to standard laboratory safety protocols.[2]

  • Engineering Controls: Use in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment: Wear protective safety glasses, a lab coat, and chemical-resistant gloves.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Waste should be segregated and handled by a professional disposal company to prevent environmental contamination.[2]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-5 position makes this compound an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the benzotriazole core and a wide variety of aryl or vinyl boronic acids or esters, providing a powerful route to novel, complex molecules.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) species, often generated in situ, is essential for the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for such transformations.

  • Base: A base is required to activate the boronic acid via the formation of a boronate complex, which facilitates the crucial transmetalation step. An inorganic base like potassium carbonate (K₂CO₃) is effective and cost-efficient.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and boronic acid, creating a biphasic system where the reaction occurs at the interface.

Protocol 1: Synthesis of 5-Aryl-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a representative boronic acid (e.g., 4-methoxyphenylboronic acid).

Materials:
  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of the starting bromide).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Structure and Workflow

To better illustrate the key features and the experimental process, the following diagrams are provided.

Caption: Key reactive sites of the title compound.

Figure 2: Suzuki Coupling Workflow reagents 1. Combine Reactants (Benzotriazole, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert catalyst 3. Add Pd(PPh₃)₄ Catalyst & Solvents (Dioxane/H₂O) inert->catalyst heat 4. Heat to 90-100 °C & Monitor by TLC/LC-MS catalyst->heat workup 5. Cool & Perform Aqueous Work-up (EtOAc Extraction) heat->workup purify 6. Dry, Concentrate & Purify (Silica Gel Chromatography) workup->purify product 7. Characterize Pure Product (NMR, HRMS) purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a highly functionalized and valuable building block for synthetic organic chemistry. Its structure is pre-optimized for diversification, primarily through palladium-catalyzed cross-coupling at the C-5 bromine position. The presented protocol for the Suzuki-Miyaura reaction serves as a robust template for accessing a wide array of novel benzotriazole derivatives. The inherent biological relevance of the benzotriazole scaffold, combined with the synthetic versatility offered by its substituents, makes this compound a powerful tool for researchers in drug discovery and materials science seeking to generate libraries of complex molecules with tailored properties.[3][8]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Benzotriazoles in Drug Discovery

The 1,2,3-benzotriazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The strategic functionalization of this core structure through modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the rapid generation of diverse molecular libraries, which is a cornerstone of contemporary drug discovery and development.[5][6]

This guide provides detailed protocols and technical insights for the cross-coupling reactions of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole, a key intermediate for the synthesis of novel pharmaceutical candidates. The presence of the bromine atom at the 5-position offers a versatile handle for the introduction of various substituents, including aryl, alkyl, vinyl, and amino groups, via well-established palladium-catalyzed reactions.[7][8][9] The cyclopentyl and fluoro substituents on the benzotriazole core can modulate the physicochemical properties of the resulting compounds, such as lipophilicity and metabolic stability, which are critical for optimizing drug-like characteristics.

These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage the power of cross-coupling chemistry for the synthesis of novel benzotriazole derivatives.

General Considerations for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. However, their success is highly dependent on the careful control of reaction parameters. The following considerations are crucial for achieving high yields and reproducibility with this compound.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, all reactions should be performed under an inert atmosphere of nitrogen or argon. This is typically achieved by using Schlenk techniques or a glovebox.[5]

  • Solvent Degassing: Solvents can dissolve significant amounts of oxygen, which can lead to the oxidation and deactivation of the palladium catalyst. It is imperative to use degassed solvents. Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[5]

  • Reagent Purity: The purity of all reagents, including the substrate, coupling partner, catalyst, ligand, and base, is critical. Impurities can interfere with the catalytic cycle and lead to lower yields or side reactions.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount for a successful cross-coupling reaction. The ligand not only stabilizes the palladium center but also influences its reactivity and selectivity. For electron-rich aryl bromides, such as the target substrate, ligands that promote oxidative addition are often beneficial.[10] Pre-formed palladium precatalysts are often preferred as they can be more stable and provide more consistent results.[6]

  • Base Selection: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step (in Suzuki couplings) or facilitating the formation of the active catalyst. The choice of base should be tailored to the specific reaction and the functional group tolerance of the substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures by reacting an aryl halide with an organoboron compound.[10][11]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.[7][9]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, typically facilitated by a base.[8][11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7][9]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Boronic Acid, Base, and Solvent degas Degas Mixture (e.g., Ar sparging) reagents->degas 1. catalyst Add Pd Catalyst and Ligand under Inert Gas degas->catalyst 2. heat Heat to Specified Temperature catalyst->heat 3. monitor Monitor Progress by TLC or LC-MS heat->monitor 4. quench Cool and Quench (e.g., with water) monitor->quench 5. (upon completion) extract Extract with Organic Solvent quench->extract 6. dry Dry Organic Layer (e.g., with Na2SO4) extract->dry 7. concentrate Concentrate in vacuo dry->concentrate 8. purify Purify by Column Chromatography concentrate->purify 9. Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (Cu-C≡CR) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Base, and Solvent degas Degas Mixture reagents->degas catalyst Add Pd Precatalyst and Ligand under Inert Gas degas->catalyst amine Add Amine catalyst->amine heat Heat to Specified Temperature amine->heat monitor Monitor Progress by TLC or LC-MS heat->monitor quench Cool and Dilute with Solvent monitor->quench (upon completion) filter Filter through Celite quench->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Column Chromatography concentrate->purify

References

Application Notes and Protocols: 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

In the landscape of modern medicinal chemistry, the benzotriazole scaffold is a privileged structure, valued for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile synthetic handle.[1][2] Among its many derivatives, this compound has emerged as a key intermediate of significant strategic importance, particularly in the synthesis of complex heterocyclic systems for drug discovery. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a cyclopentyl group for influencing solubility and binding interactions—makes it a highly valuable building block.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed protocols for the synthesis and utilization of this compound, with a focus on its role in the synthesis of advanced pharmaceutical intermediates, such as precursors to P2Y12 receptor antagonists like Ticagrelor.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in multi-step synthesis. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁BrFN₃[5]
Molecular Weight 284.13 g/mol [5]
CAS Number 1381944-45-1[5]
Appearance Off-white to pale yellow solidInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Inferred from synthetic protocols
Purity Typically >96% for research and development purposes[5]

Synthetic Protocol: Preparation of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative synthesis, compiled from established chemical principles and analogous transformations found in the literature.[1][2][6] The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction cluster_2 Step 3: N-Cyclopentylation cluster_3 Step 4: Diazotization and Cyclization A 4-Fluoro-2-nitroaniline B 4-Bromo-2-fluoro-6-nitroaniline A->B HBr, Br₂ C 4-Bromo-5-fluoro-1,2-benzenediamine B->C Fe, NH₄Cl or SnCl₂ D 4-Bromo-N¹-cyclopentyl-5-fluorobenzene-1,2-diamine C->D Cyclopentyl Bromide, Base E This compound D->E NaNO₂, Acetic Acid G cluster_0 Suzuki-Miyaura Coupling A This compound C Coupled Product A->C B Aryl/Heteroaryl Boronic Acid B->C catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) catalyst->C

References

Application Notes & Protocols: Leveraging 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole for Next-Generation Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts.[1] The benzotriazole scaffold has emerged as a versatile and privileged structure in medicinal chemistry, capable of interacting with a wide range of biological targets, including kinases.[2][3] This document provides a comprehensive guide to the strategic application of a specific, highly functionalized benzotriazole derivative, 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole , in the design and development of novel kinase inhibitors. We will explore the rationale behind its unique substitutions, outline its synthetic utility, and provide detailed protocols for its incorporation into a drug discovery workflow, from initial screening to cellular characterization.

Introduction: The Benzotriazole Scaffold in Kinase Inhibition

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern targeted therapy. The ATP-binding pocket of kinases, while highly conserved, offers opportunities for achieving selectivity through the exploitation of subtle differences in adjacent regions.[4] Scaffold-based design, which utilizes a core molecular structure as a foundation for building inhibitors, is a powerful strategy to streamline medicinal chemistry efforts.[1]

The benzotriazole moiety is particularly noteworthy. As an isostere of the purine nucleus found in ATP, it is well-suited to occupy the adenine-binding region of the kinase hinge.[5] This inherent property, combined with its chemical stability and synthetic tractability, makes it an excellent starting point for inhibitor design.[2] Several benzotriazole derivatives have demonstrated significant potential as anticancer agents by inhibiting key kinases involved in tumor progression, such as cyclin-dependent kinases (CDKs) and focal adhesion kinase (FAK).[2][3][6]

The subject of these notes, This compound , represents a rationally designed scaffold, incorporating specific chemical features intended to confer advantageous properties for kinase inhibitor development.

Strategic Rationale: Deconstructing the this compound Scaffold

The unique substitutions on this benzotriazole core are not arbitrary. Each is strategically placed to influence binding affinity, selectivity, metabolic stability, and synthetic versatility.

The N1-Cyclopentyl Group: Targeting the Ribose Pocket

The N1 position of the benzotriazole scaffold is a key vector for achieving selectivity and potency. The cyclopentyl group is designed to occupy the hydrophobic ribose-binding pocket of the ATP site.

  • Improved Potency and Reduced Lipophilicity: In kinase inhibitor design, variation of substituents in this region can significantly impact potency and physicochemical properties. For instance, in the development of certain DNA-PKcs inhibitors, modifying a cyclopentyl group was a key strategy to improve potency while reducing excessive lipophilicity.[7]

  • Favorable Interactions: The cyclopentyl moiety can establish favorable van der Waals interactions within the hydrophobic pocket, contributing to overall binding affinity. Its defined conformational rigidity, compared to a linear alkyl chain, can also reduce the entropic penalty upon binding. Several potent kinase inhibitors, including CDK4 inhibitors, incorporate a cyclopentyl group at a critical position to optimize biological activity.[8][9]

The 6-Fluoro Group: Enhancing Binding and Pharmacokinetics

Fluorine has become a cornerstone of modern medicinal chemistry due to its unique electronic properties and small size.[10][11]

  • Metabolic Stability: Introduction of a fluorine atom at a metabolically labile position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[10]

  • Binding Affinity: The high electronegativity of fluorine can lead to productive interactions within the kinase active site. It can form strong hydrogen bonds with backbone amides or engage in favorable orthogonal multipolar interactions (e.g., with carbonyl groups), which can significantly enhance binding affinity.[12][13]

  • pKa Modulation: Fluorine's electron-withdrawing nature can modulate the pKa of nearby functional groups, which can be critical for optimizing interactions with ionizable residues in the active site.[14]

The 5-Bromo Group: A Handle for Synthesis and Potency

The bromine atom at the 5-position serves a dual purpose, acting as both a potency-enhancing element and a versatile synthetic handle.

  • Halogen Bonding: Bromine can participate in halogen bonds, which are non-covalent interactions where the halogen atom acts as an electrophilic "sigma-hole" donor to a Lewis base (like a backbone carbonyl oxygen).[13][15] This can provide an additional, directional binding interaction that increases affinity and selectivity.

  • Synthetic Versatility: The bromine atom is a powerful tool for medicinal chemists. It serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a diverse library of analogues by introducing various aryl, heteroaryl, or alkyl groups at this position, enabling extensive Structure-Activity Relationship (SAR) exploration.[16]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for utilizing this compound in a kinase inhibitor discovery program.

Synthetic Protocol: Library Generation via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for diversifying the core scaffold at the 5-position.

Objective: To synthesize a library of 5-aryl-1-cyclopentyl-6-fluoro-1,2,3-benzotriazoles to explore SAR.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Analysis Start This compound Mix Combine Reagents Start->Mix ArylBoronic Aryl Boronic Acid/Ester ArylBoronic->Mix Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Mix Base Base (e.g., K2CO3) Base->Mix Solvent Solvent (e.g., Dioxane/H2O) Solvent->Mix Heat Heat (e.g., 80-100 °C) under Inert Atmosphere Mix->Heat Quench Quench Reaction (e.g., add H2O) Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (e.g., Column Chromatography) Dry->Purify Analyze Characterize (NMR, LC-MS) Purify->Analyze Final Final Compound Library Analyze->Final

  • This compound (Starting Material)

  • Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst, followed by the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase.[17]

Objective: To quantify the inhibitory potency of newly synthesized benzotriazole derivatives.

Principle: The assay measures the amount of ADP produced during the kinase reaction. A proprietary reagent converts the ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is inversely proportional to kinase inhibition.

Materials:

  • Target kinase and its specific substrate peptide

  • ATP

  • Synthesized benzotriazole inhibitors (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to appropriate wells.

    • Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Kₘ for the target kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation Example:

Compound IDTarget KinaseIC₅₀ (nM)
BFCB-Parent Kinase X>10,000
BFCB-Aryl-1 Kinase X150
BFCB-Aryl-2 Kinase X25
Staurosporine Kinase X8
Protocol: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol measures the ability of a compound to bind to its target kinase within a live cellular environment.[18]

Objective: To confirm that the synthesized inhibitors can penetrate the cell membrane and engage the target kinase in a physiological context.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Signal Detection Transfect Transfect cells with Kinase-NanoLuc® fusion vector Plate Plate cells in 96-well plates Transfect->Plate AddTracer Add NanoBRET® Energy Transfer Tracer Plate->AddTracer AddCompound Add serially diluted Test Compound AddTracer->AddCompound Incubate Incubate (e.g., 2 hours) at 37°C, 5% CO2 AddCompound->Incubate AddSubstrate Add Nano-Glo® Substrate Incubate->AddSubstrate Read Read Donor (460 nm) and Acceptor (610 nm) Signals AddSubstrate->Read Calculate Calculate BRET Ratio and IC50 Read->Calculate

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ TE Tracer and Nano-Glo® Substrate (Promega)

  • White, 96-well cell culture plates

Procedure:

  • Cell Transfection: One day prior to the assay, transfect HEK293 cells with the Kinase-NanoLuc® fusion vector according to the manufacturer's protocol.

  • Plating: On the day of the assay, resuspend the transfected cells and plate them in a 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds in Opti-MEM™.

    • Prepare the NanoBRET™ Tracer solution at the recommended concentration.

    • Add the tracer and test compounds to the appropriate wells. Include "no compound" and "no tracer" controls.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate within 10 minutes on a plate reader equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀.

Conclusion and Future Directions

This compound is a highly promising and strategically designed scaffold for the development of novel kinase inhibitors. Its constituent parts offer a compelling combination of features to enhance potency, selectivity, and drug-like properties. The synthetic handle provided by the bromine atom allows for rapid and extensive exploration of chemical space, a critical advantage in any lead optimization campaign. The protocols outlined herein provide a robust framework for integrating this scaffold into a drug discovery pipeline, from initial library synthesis to biochemical and cellular validation. Future work should focus on exploring a wide array of substitutions at the 5-position and profiling the resulting compounds against a broad panel of kinases to identify potent and selective inhibitors for therapeutic development.

References

Application Notes and Protocols: Leveraging 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole in Fragment-Based Drug Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy in the quest for novel therapeutics, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with small, low-molecular-weight compounds, or "fragments."[2][3] These fragments, though often exhibiting weak binding affinities (typically in the high micromolar to low millimolar range), provide high-quality starting points for the development of potent and selective drug candidates.[4] The core principle of FBDD lies in the efficient exploration of chemical space; the simplicity of fragments allows for a more thorough sampling of a target's binding sites.[2] To date, FBDD has yielded multiple FDA-approved drugs, validating its significance in the pharmaceutical landscape.[2][4][5]

The benzotriazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7][8][9] This makes benzotriazole derivatives, such as 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole, intriguing candidates for inclusion in fragment libraries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this specific fragment in a robust FBDD workflow.

Characterization of this compound as a Fragment

For a compound to be a valuable component of a fragment library, it should adhere to certain physicochemical properties, often guided by the "Rule of Three".[3][10][11] Let's analyze the properties of this compound in this context.

PropertyGuideline ("Rule of Three")Estimated Value for the FragmentCompliance
Molecular Weight< 300 Da~284.13 g/mol Yes
cLogP≤ 3Estimated to be in this rangeLikely Yes
Hydrogen Bond Donors≤ 30Yes
Hydrogen Bond Acceptors≤ 33 (Nitrogen atoms)Yes
Rotatable Bonds≤ 31 (Cyclopentyl ring)Yes

The presence of a bromine atom makes this fragment particularly suitable for X-ray crystallography screening, as it provides a strong anomalous signal for phasing. The fluorine atom can be a valuable probe for ¹⁹F NMR-based screening methods.[12] The cyclopentyl group adds a degree of three-dimensionality, which can be beneficial for exploring specific pockets in a protein's binding site.

Fragment-Based Drug Screening Workflow

A typical FBDD campaign is a multi-step process that begins with screening a library of fragments to identify initial "hits." These hits are then validated and characterized to confirm their binding and determine their binding mode. Finally, medicinal chemistry efforts are employed to evolve these low-affinity fragments into high-potency lead compounds.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library (including the title compound) B Primary Screening (NMR, SPR, X-ray) A->B Screen against target C Orthogonal Screening (e.g., ITC, TSA) B->C Validate hits D Structural Biology (X-ray Crystallography, Cryo-EM) C->D Determine binding mode E Structure-Guided Medicinal Chemistry D->E Iterative design F Lead Compound E->F Improve potency & properties Screening_Techniques cluster_NMR NMR Spectroscopy cluster_SPR Surface Plasmon Resonance cluster_Xray X-ray Crystallography Ligand_NMR Ligand-Observed (e.g., STD) Protein_NMR Protein-Observed (e.g., HSQC) SPR Real-time kinetics & affinity Xray High-resolution structural data Fragment 5-Bromo-1-cyclopentyl-6-fluoro- 1,2,3-benzotriazole Fragment->Ligand_NMR Identifies binding Fragment->Protein_NMR Maps binding site Fragment->SPR Quantifies binding Fragment->Xray Reveals binding mode

References

Derivatization of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole for SAR studies.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Benzotriazole Scaffold

The 1,2,3-benzotriazole ring system is a "privileged scaffold" in medicinal chemistry, recognized for its remarkable versatility and presence in numerous biologically active compounds.[1][2][3] As a bioisostere of the purine nucleus, it can interact with a wide array of biological targets, leading to compounds with potent antiviral, antimicrobial, and anticancer properties.[2][4][5] The specific starting material, This compound , is a highly valuable core for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies.

The strategic placement of substituents on this core provides a powerful platform for fine-tuning molecular properties:

  • The Fluorine Atom (C-6): The incorporation of fluorine is a well-established strategy in modern drug design.[6][7] Its high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block metabolic pathways, often leading to enhanced metabolic stability, improved binding affinity, and better pharmacokinetic profiles.[8][9][10]

  • The Bromine Atom (C-5): The bromine atom at the C-5 position serves as a versatile synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents to systematically probe the chemical space around the core scaffold.[11][12]

  • The Cyclopentyl Group (N-1): The cyclopentyl group provides a lipophilic anchor that can enhance cell permeability and occupy hydrophobic pockets within a biological target.

This guide provides detailed protocols for the derivatization of this core structure, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions, and discusses the strategic application of the resulting derivatives in SAR studies.

Rationale for Derivatization: Probing the SAR Landscape

The primary goal of derivatizing the 5-bromo position is to systematically explore how different chemical functionalities at this site impact biological activity. By replacing the bromine atom with a diverse set of moieties, researchers can build a detailed SAR map. This process allows for the optimization of a lead compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key questions that can be addressed through derivatization at the C-5 position include:

  • Steric Effects: How does the size and shape of the substituent impact binding affinity?

  • Electronic Effects: Do electron-donating or electron-withdrawing groups enhance activity?

  • Lipophilicity/Hydrophilicity: Can the introduction of polar or nonpolar groups improve solubility and cell permeability?

  • Hydrogen Bonding: Can the addition of hydrogen bond donors or acceptors form new, favorable interactions with the target protein?

The derivatization strategy transforms a single, versatile starting material into a library of unique compounds, each providing a piece of the puzzle to understand the molecular interactions driving biological effect.

G cluster_0 Core Scaffold: this compound cluster_1 Derivatization Strategies cluster_2 Objectives for SAR Studies Core Benzotriazole Core (Privileged Scaffold) F C-6: Fluorine (Metabolic Stability, pKa Modulation) Br C-5: Bromine (Versatile Synthetic Handle) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Br->Suzuki Diversification at C-5 Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Br->Buchwald Diversification at C-5 Other Other Cross-Couplings (e.g., Sonogashira, Heck) Br->Other Diversification at C-5 Cp N-1: Cyclopentyl (Lipophilicity) Potency Improve Potency Suzuki->Potency Selectivity Enhance Selectivity ADME Optimize ADME Properties Buchwald->Selectivity Other->ADME G start Start: Flame-dried Schlenk Flask reagents 1. Add Solid Reagents: - Benzotriazole Starting Material - Coupling Partner (Boronic Acid / Amine) - Base - Catalyst / Ligand start->reagents inert 2. Establish Inert Atmosphere: Evacuate & Backfill with Argon/N₂ (3x) reagents->inert solvent 3. Add Degassed Solvent(s) inert->solvent reaction 4. Heat & Stir (80-110 °C) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup: Quench, Dilute, & Extract monitor->workup Complete purify 7. Purification: Column Chromatography workup->purify characterize 8. Characterization: NMR, HRMS, etc. purify->characterize end Pure Derivative characterize->end G cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Analysis & Optimization Loop Start Core Scaffold Deriv Synthesize Derivative Library (C-5) Start->Deriv Purify Purify & Characterize Compounds Deriv->Purify Screen Primary Biological Screening Purify->Screen Dose Dose-Response (IC₅₀ / EC₅₀) Screen->Dose Analyze Analyze Data: Correlate Structure with Activity Dose->Analyze Hypo Generate New Hypothesis Analyze->Hypo Design Design Next-Gen Derivatives Hypo->Design Design->Deriv Iterate

References

Troubleshooting & Optimization

Optimizing reaction yield for 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yield and purity through a deeper understanding of the underlying chemistry.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general synthetic route involves two key transformations:

  • Diazotization: The formation of the benzotriazole ring from a substituted o-phenylenediamine.

  • N-Alkylation: The addition of the cyclopentyl group to the benzotriazole core.

Each of these steps presents unique challenges that can impact the overall success of the synthesis. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Step 1: Diazotization of 4-Bromo-5-fluoro-1,2-phenylenediamine

Question 1: My diazotization reaction is resulting in a low yield of 5-Bromo-6-fluoro-1H-benzotriazole. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the diazotization step to form the benzotriazole ring are often traced back to several critical parameters. Let's break down the likely culprits and their solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a crucial intermediate. If this step is inefficient, the subsequent intramolecular cyclization will be compromised.

    • Causality: The reaction of the amino group with nitrous acid is highly dependent on temperature and pH. Nitrous acid is unstable and must be generated in situ from sodium nitrite and an acid, typically acetic acid or a mineral acid.[1]

    • Solution:

      • Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, during the addition of sodium nitrite. This stabilizes the diazonium salt and prevents its premature decomposition.

      • Acid Stoichiometry: Ensure that at least two equivalents of acid are used per equivalent of the diamine. One equivalent is consumed by the diamine, and the other is required for the formation of nitrous acid.

      • Slow Addition: Add the sodium nitrite solution slowly to the solution of the diamine in acid. This allows for better temperature control and prevents localized overheating.

  • Side Reactions: The diazonium salt is highly reactive and can undergo undesired side reactions, such as decomposition to form phenols or coupling with unreacted diamine to form azo compounds.

    • Causality: These side reactions are more prevalent at higher temperatures and if the concentration of the diazonium salt becomes too high.

    • Solution:

      • Vigorous Stirring: Ensure efficient stirring throughout the reaction to maintain homogeneity and prevent localized high concentrations of reagents.

      • Immediate Use: Use the diazonium salt in the subsequent cyclization step as soon as it is formed, without isolation.

  • Incomplete Cyclization: The intramolecular cyclization of the diazonium intermediate to form the benzotriazole ring is the final step in this stage.

    • Causality: The rate of cyclization can be influenced by the reaction temperature and the nature of the substituents on the aromatic ring.

    • Solution: After the addition of sodium nitrite, it is often beneficial to allow the reaction mixture to warm up gradually to room temperature or slightly above to drive the cyclization to completion.[2]

Question 2: I am observing the formation of a dark-colored, tarry byproduct during the diazotization. What is causing this and how can I prevent it?

Answer:

The formation of dark, insoluble byproducts is a common issue in diazotization reactions and is typically indicative of decomposition and polymerization reactions.

  • Causality:

    • Overheating: As mentioned, diazonium salts are thermally unstable. Localized or bulk overheating can lead to their rapid decomposition, initiating polymerization pathways.

    • Incorrect Stoichiometry: An excess of nitrous acid can lead to the formation of highly colored nitroso compounds and other undesired side products.

    • Oxidation: o-Phenylenediamines are susceptible to oxidation, which can be exacerbated by the reaction conditions and lead to colored impurities.

  • Solution:

    • Strict Temperature Control: This is the most critical factor. Use an ice-salt bath if necessary to maintain the temperature below 5 °C during the addition of sodium nitrite.

    • Precise Reagent Addition: Use a dropping funnel for the slow, controlled addition of the sodium nitrite solution.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

    • Purification of Starting Material: Ensure the 4-Bromo-5-fluoro-1,2-phenylenediamine starting material is pure. Impurities can catalyze decomposition reactions.

Step 2: N-Alkylation of 5-Bromo-6-fluoro-1H-benzotriazole with Cyclopentyl Bromide

Question 3: My N-alkylation reaction is producing a mixture of two isomers, resulting in a difficult purification process and reduced yield of the desired N1-isomer. How can I improve the regioselectivity?

Answer:

The N-alkylation of benzotriazoles is a well-known challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), leading to the formation of a mixture of N1- and N2-alkylated isomers.[3] The desired product, this compound, is the N1-isomer.

  • Causality: The ratio of N1 to N2 isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the reaction temperature. Steric hindrance around the N1 position can favor N2 alkylation.

  • Solution:

    • Choice of Base and Solvent:

      • The use of a weaker base and a polar aprotic solvent can favor the formation of the N1-isomer. For example, using potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF) or acetonitrile is a common choice.[4]

      • Stronger bases like sodium hydride (NaH) can sometimes lead to a higher proportion of the N2-isomer.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity, although this may also decrease the reaction rate.

    • Alternative Alkylating Agents: While cyclopentyl bromide is a common choice, exploring other cyclopentylating agents, such as cyclopentyl tosylate, might alter the isomer ratio.

    • Catalyst-Controlled Alkylation: Recent research has shown that certain catalysts can direct the alkylation to a specific nitrogen. For instance, some Lewis acids have been shown to favor N1-alkylation.[5][6]

Question 4: The N-alkylation reaction is very slow or does not go to completion. What can I do to improve the reaction rate and conversion?

Answer:

A sluggish N-alkylation reaction can be frustrating. Here are the key factors to investigate:

  • Insufficient Base: The base is required to deprotonate the benzotriazole, making it nucleophilic.

    • Causality: If the base is not strong enough or is used in insufficient quantity, the concentration of the benzotriazolide anion will be low, leading to a slow reaction.

    • Solution:

      • Ensure at least one equivalent of a suitable base, such as potassium carbonate, is used.

      • Consider using a slightly stronger base if the reaction remains slow, but be mindful of the potential impact on regioselectivity.

      • Ensure the base is dry, as water can interfere with the reaction.

  • Low Reaction Temperature: Alkylation reactions are generally favored by higher temperatures.

    • Causality: The reaction may have a significant activation energy barrier that is not being overcome at lower temperatures.

    • Solution: Gradually increase the reaction temperature, for example, to 60-80 °C, and monitor the progress by thin-layer chromatography (TLC).

  • Poor Solubility: If the reactants are not well-dissolved in the solvent, the reaction will be slow.

    • Causality: The benzotriazole salt may have limited solubility in the chosen solvent.

    • Solution:

      • Choose a solvent in which all reactants are reasonably soluble. DMF and acetonitrile are good starting points.

      • Ensure vigorous stirring to maximize the interaction between reactants.

  • Leaving Group Ability: The rate of an Sₙ2 reaction, which is typical for N-alkylation, is dependent on the quality of the leaving group.

    • Causality: While bromide is a good leaving group, its reactivity can be compared to other halides or tosylates.

    • Solution: If using cyclopentyl bromide, ensure it is of high purity. As a troubleshooting measure, you could consider using cyclopentyl iodide, which has a better leaving group, although it is more expensive.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The overall yield for a multi-step synthesis like this can vary significantly depending on the optimization of each step and the efficiency of purification. A reasonable target yield for the two-step process would be in the range of 50-70%. Yields for the initial diazotization are often reported in the 70-80% range for similar benzotriazoles.[1] The N-alkylation step can have a variable yield depending on the regioselectivity and purification efficiency.

Q2: What are the best methods for purifying the final product?

A2: Purification of the final product is critical to remove unreacted starting materials, the N2-isomer, and any other byproducts. The most common and effective methods include:

  • Column Chromatography: This is often the most effective method for separating the N1- and N2-isomers, as they typically have different polarities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[4]

  • Recrystallization: If the product is a solid and a suitable solvent system can be found where the desired isomer has significantly lower solubility than the impurities, recrystallization can be a highly effective and scalable purification method.[7]

  • Acid-Base Extraction: This can be useful for removing any unreacted 5-Bromo-6-fluoro-1H-benzotriazole, which is acidic and will be extracted into an aqueous basic solution.[8]

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both the diazotization and N-alkylation steps. Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, intermediates, and products. Visualizing the spots under UV light is typically effective for these aromatic compounds.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety precautions should always be followed. Specific hazards in this synthesis include:

  • o-Phenylenediamines: These can be toxic and are potential skin sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.

  • Alkyl Halides: Cyclopentyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Solvents: DMF and acetonitrile are toxic and should be handled with care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Experimental Protocols

Optimized Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-Bromo-5-fluoro-1,2-phenylenediamine in 100 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 3.7 g of sodium nitrite in 20 mL of water and cool the solution in an ice bath.

  • Slowly add the cold sodium nitrite solution to the stirred solution of the diamine over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2 hours.

  • Pour the reaction mixture into 500 mL of ice-water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid in a vacuum oven to obtain 5-Bromo-6-fluoro-1H-benzotriazole.

Optimized Synthesis of this compound
  • To a solution of 5.0 g of 5-Bromo-6-fluoro-1H-benzotriazole in 50 mL of DMF, add 4.5 g of anhydrous potassium carbonate.

  • Add 3.9 g of cyclopentyl bromide to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.

Data Presentation

Parameter Diazotization N-Alkylation
Starting Material 4-Bromo-5-fluoro-1,2-phenylenediamine5-Bromo-6-fluoro-1H-benzotriazole
Key Reagents Sodium nitrite, Acetic acidCyclopentyl bromide, K₂CO₃
Solvent Acetic acid/WaterDMF
Temperature 0-5 °C initially, then RT70 °C
Typical Reaction Time 3-4 hours12-16 hours
Expected Yield 75-85%60-75% (of the N1-isomer)

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_diazotization Step 1: Diazotization cluster_alkylation Step 2: N-Alkylation A 4-Bromo-5-fluoro- 1,2-phenylenediamine B Diazonium Salt Intermediate A->B NaNO₂, Acetic Acid, 0-5 °C C 5-Bromo-6-fluoro- 1H-benzotriazole B->C Intramolecular Cyclization D 5-Bromo-6-fluoro- 1H-benzotriazole E N1-Isomer (Product) & N2-Isomer (Byproduct) D->E Cyclopentyl Bromide, K₂CO₃, DMF F 5-Bromo-1-cyclopentyl-6-fluoro- 1,2,3-benzotriazole E->F Purification

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_step1 Diazotization Issues cluster_step2 N-Alkylation Issues Start Low Yield or Impurities? LowYield1 Low Yield in Step 1 Start->LowYield1 Tarry1 Tarry Byproducts Start->Tarry1 Isomers2 Mixture of Isomers Start->Isomers2 SlowRxn2 Slow/Incomplete Reaction Start->SlowRxn2 Sol_Temp1 Check Temperature Control (0-5 °C) LowYield1->Sol_Temp1 Sol_Stoich1 Verify Reagent Stoichiometry LowYield1->Sol_Stoich1 Tarry1->Sol_Temp1 Sol_Stir1 Ensure Vigorous Stirring Tarry1->Sol_Stir1 Sol_BaseSolvent2 Optimize Base/Solvent (e.g., K₂CO₃/DMF) Isomers2->Sol_BaseSolvent2 SlowRxn2->Sol_BaseSolvent2 Sol_Temp2 Increase Temperature (e.g., to 70 °C) SlowRxn2->Sol_Temp2 Sol_Purity2 Check Reagent Purity SlowRxn2->Sol_Purity2

Caption: Troubleshooting guide for the synthesis.

References

Purification challenges of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex purification challenges, this Technical Support Center guide is dedicated to providing researchers, scientists, and drug development professionals with in-depth, field-proven insights into the purification of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole. As Senior Application Scientists, we understand that success lies not just in following steps, but in comprehending the causality behind them. This guide is structured to empower you with both the "how" and the "why," ensuring a logical, self-validating approach to achieving high purity for this critical research compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of this compound?

The impurity profile is heavily dependent on the synthetic route, but several common contaminants arise from the N-alkylation of the benzotriazole core. The most significant challenge is the formation of a constitutional isomer.

  • N2-Isomer (2-cyclopentyl-5-bromo-6-fluoro-2H-benzotriazole): The alkylation of benzotriazoles with alkyl halides can occur on either the N1 or N2 position of the triazole ring.[1][2] The resulting N1 and N2 isomers often have very similar physical properties, particularly polarity, making their separation the primary purification challenge.

  • Unreacted Starting Materials: Residual 5-bromo-6-fluoro-1H-benzotriazole or the alkylating agent (e.g., cyclopentyl bromide) may persist.

  • Degradation Products: Benzotriazoles can be sensitive to harsh conditions. Prolonged exposure to strong acids, bases, or high heat can lead to the formation of dark, tarry substances.[3] Photochemical degradation is also a known issue for this class of compounds.[4]

  • Solvent Residues: Residual solvents from the reaction or initial workup are common.

Here is a summary of likely impurities:

Impurity TypeSpecific ExampleOriginSeparation Challenge
Isomeric Byproduct 2-cyclopentyl-5-bromo-6-fluoro-2H-benzotriazoleN-alkylation reactionHigh: Very similar polarity to the desired N1-isomer.
Starting Material 5-bromo-6-fluoro-1H-benzotriazoleIncomplete reactionModerate: More polar than the N-alkylated product.
Reagent Cyclopentyl bromide/iodideExcess reagent used in synthesisLow: Typically volatile and non-polar.
Degradation Tarry, colored compoundsReaction/workup conditionsVariable: Often removed by charcoal or chromatography.

Q2: What are the recommended analytical techniques for assessing the purity of this compound?

A multi-pronged approach is best for accurately determining purity.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis of reaction progress and fraction collection during chromatography. It is excellent for visualizing baseline impurities, starting materials, and the separation of the desired product from more polar or non-polar contaminants.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A well-developed HPLC method can often resolve the N1 and N2 isomers that may be difficult to separate by column chromatography.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main product peak and any impurities, which is invaluable for identifying isomeric byproducts (as they will have the same mass) and degradation products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the final structure. The presence of an isomeric mixture is often revealed by two distinct sets of peaks with different integration values.

Q3: What are the primary strategies for purifying crude this compound?

A sequential purification strategy is most effective:

  • Flash Column Chromatography: This is the workhorse method for separating the desired N1-isomer from the N2-isomer and other byproducts.[7][8] A carefully selected solvent system is critical.

  • Decolorization (Optional): If the product from chromatography is still colored, treatment with activated charcoal in a suitable solvent can remove colored impurities.[3]

  • Recrystallization: This is an excellent final step to polish the product, remove trace impurities, and obtain a crystalline solid. It is generally most effective after the bulk of impurities (especially the N2-isomer) have been removed by chromatography.[9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow.

Workflow: General Purification Strategy

Caption: General purification workflow for the target compound.

Q: My TLC plate shows two spots that are very close together (low ΔRf). What are they and how can I separate them?

A: This is the classic sign of the N1 and N2 constitutional isomers. Because their structures are so similar, they have nearly identical polarities, making them difficult to separate.

Causality: The nitrogen atoms in the triazole ring have different electronic environments. Alkylation can occur at either the N1 or N2 position, leading to two distinct molecules with the same mass and formula. The N1-substituted isomer is generally the major product in most syntheses.[7]

Solution:

  • Optimize TLC Solvent System: Your primary goal is to maximize the separation (ΔRf) on the TLC plate. Systematically test solvent systems. Start with a non-polar solvent like hexane and gradually increase the concentration of a more polar solvent like ethyl acetate or dichloromethane.

  • Employ Flash Column Chromatography: A standard gravity column may not provide enough resolving power. Use a flash chromatography system with a high-quality silica gel (40-63 µm particle size).

  • Use a Shallow Gradient: Once you have an optimized solvent system from your TLC trials, use a very shallow gradient during elution. For example, if you see good separation with 10% Ethyl Acetate in Hexane, run a gradient from 5% to 15% Ethyl Acetate over many column volumes. This gives the isomers more time to resolve on the stationary phase.

  • Collect Many Small Fractions: Do not rely on visual cues. Collect a large number of small fractions and analyze each one carefully by TLC before combining.

Troubleshooting Diagram: Interpreting Your TLC Plate

TLC_Troubleshooting start Run TLC of Crude Material streak Streaking from Baseline? start->streak multiple_spots Multiple Discrete Spots? streak->multiple_spots No streak_sol Material is too concentrated or insoluble. Spot less material or add 1-2% MeOH to eluent. streak->streak_sol Yes close_spots Two Spots with Low ΔRf? multiple_spots->close_spots No multiple_spots_sol Significant impurities present. Proceed with column chromatography. multiple_spots->multiple_spots_sol Yes single_spot Clean Single Spot? close_spots->single_spot No close_spots_sol Likely N1/N2 isomers. Optimize solvent system for max separation. Use a shallow gradient in column chromatography. close_spots->close_spots_sol Yes single_spot_sol Material is likely >95% pure. Consider direct recrystallization. single_spot->single_spot_sol Yes end Proceed with Purification single_spot->end No streak_sol->end multiple_spots_sol->end close_spots_sol->end single_spot_sol->end

Caption: Decision tree for troubleshooting common TLC results.

Q: My final product is a yellow or brown oil/solid. How can I remove the color?

A: This coloration is typically due to trace amounts of highly conjugated, dark-colored impurities or degradation products that persist even after chromatography.[3]

Solution:

  • Activated Charcoal Treatment: Dissolve the colored product in a suitable solvent (e.g., acetone, ethyl acetate, or chloroform).[9] Add a small amount (1-5% by weight) of activated charcoal.

  • Heat and Stir: Gently heat the mixture (e.g., to 40-50°C) and stir for 15-30 minutes. Do not boil, as this can concentrate impurities on the charcoal surface too quickly.

  • Hot Filtration: Filter the hot solution through a pad of Celite® or a fine filter paper to remove the charcoal. The Celite is crucial as it prevents fine charcoal particles from passing through into your purified product.

  • Solvent Removal: Evaporate the solvent from the filtrate to recover the decolorized product.

Q: My recrystallization attempt failed (oiling out, no crystals, poor recovery). What should I do?

A: Recrystallization is highly dependent on the solvent choice and the purity of the starting material. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when significant impurities are depressing the melting point.

Causality: Successful recrystallization requires the compound to be highly soluble in a hot solvent and poorly soluble in the same solvent when cold. Impurities can disrupt the crystal lattice formation, preventing crystallization.

Solution:

  • Ensure Purity: Recrystallization is most effective on material that is already >95% pure. If your material contains significant amounts of the N2-isomer, it will likely inhibit crystal growth. Purify by chromatography first.

  • Systematic Solvent Screening: Test solubility in a range of solvents on a small scale. Good single-solvent candidates for benzotriazoles include acetone, ethanol, isopropanol, toluene, or ethyl acetate.[9][10]

  • Use a Two-Solvent System: If no single solvent works, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or water) at an elevated temperature until the solution becomes faintly cloudy. Add a drop of the good solvent to clarify and then allow it to cool slowly.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate the N1 and N2 isomers.

  • Dry Loading the Sample: Dissolve your crude product (e.g., 1 g) in a minimal amount of a solvent it is highly soluble in (e.g., dichloromethane). Add 2-3 times the sample weight of silica gel (e.g., 2-3 g). Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained. This "dry loading" method typically results in better separation than loading the sample as a concentrated liquid.

  • Column Packing: Select a column size appropriate for your sample amount (a 50:1 to 100:1 ratio of silica gel to crude product is a good starting point). Pack the column with silica gel using your starting eluent (e.g., 5% Ethyl Acetate in Hexane). Ensure there are no cracks or air bubbles.

  • Loading and Elution: Carefully add your dry-loaded sample to the top of the packed column. Begin elution with the starting eluent.

  • Gradient Elution: Slowly and gradually increase the polarity of the eluent. A suggested shallow gradient would be from 5% to 15% Ethyl Acetate in Hexane over 10-20 column volumes.

  • Fraction Collection and Analysis: Collect numerous small fractions. Analyze every second or third fraction by TLC. The desired N1-product is typically slightly more polar (lower Rf) than the N2-isomer, but this should be confirmed by NMR.

  • Combine and Evaporate: Once the pure fractions have been identified, combine them and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is for polishing an already chromatographically purified product.

  • Solvent Selection: Choose a suitable solvent or solvent pair identified during your screening (e.g., Isopropanol).

  • Dissolution: Place the purified solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step; adding too much solvent will result in poor recovery.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Troubleshooting Side Products in Reactions of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile heterocyclic building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you identify, minimize, and eliminate common side products encountered during its synthesis and subsequent reactions. We will delve into the causality behind the formation of these impurities, offering robust protocols and analytical guidance to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My NMR analysis shows a persistent isomeric impurity after alkylating the benzotriazole core. What is it and how can I prevent it?

Question: I've synthesized this compound by reacting 5-bromo-6-fluoro-1H-benzotriazole with a cyclopentyl halide, but my NMR and LC-MS data indicate a significant, hard-to-separate impurity with the same mass. What is the likely identity of this side product?

Answer & Scientific Explanation: The most common side product in this reaction is the N2-alkylated regioisomer, 5-Bromo-2-cyclopentyl-6-fluoro-2,3-benzotriazole . The benzotriazole anion, formed upon deprotonation, is a classic example of an ambident nucleophile, with electron density distributed across both the N1 and N2 positions of the triazole ring. Alkylation can therefore occur at either nitrogen, leading to a mixture of products.[1][2]

The ratio of N1 to N2 alkylation is influenced by several factors:

  • Steric Hindrance: The N1 position is generally more sterically hindered by the fused benzene ring. However, for a relatively small group like cyclopentyl, this effect may not be sufficient to grant complete selectivity.

  • Electronic Effects: The electronic properties of the benzotriazole ring and the nature of the electrophile play a crucial role.

  • Reaction Conditions: Solvent polarity, the counter-ion of the base used, and temperature can significantly alter the N1/N2 product ratio. Generally, polar aprotic solvents may favor N2 alkylation.

Recent studies have explored methods to achieve high regioselectivity. For instance, while traditional base-catalyzed alkylations often yield mixtures[1], specialized catalytic systems, such as those involving rhodium, have been developed to selectively target the N2 position.[3] Conversely, other approaches aim to maximize N1 selectivity.[1][4]

Troubleshooting & Mitigation Protocol:

  • Optimize Base and Solvent Selection:

    • Recommended: Use a mild, heterogeneous base like potassium carbonate (K₂CO₃) in a moderately polar solvent such as acetone or acetonitrile. This combination often favors the thermodynamically more stable N1 isomer.

    • Avoid: Strong, soluble bases like sodium hydride (NaH) in highly polar aprotic solvents (e.g., DMF, DMSO), which can sometimes lead to increased formation of the N2 isomer.

  • Temperature Control: Perform the alkylation at room temperature or slightly elevated temperatures (e.g., 40-50 °C). Avoid excessive heat, which can lower selectivity.

  • Purification: If a mixture is obtained, the isomers can typically be separated by silica gel column chromatography. Due to their different dipole moments, they will exhibit different retention factors (Rf).

    • Mobile Phase Suggestion: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. The N1 isomer is often less polar than the N2 isomer.

  • Analytical Confirmation: Use 1H and 13C NMR to confirm the identity of each isomer. The symmetry of the N2 isomer often results in a simpler NMR spectrum for the benzene ring protons and carbons compared to the asymmetric N1 isomer.

Diagram: N1 vs. N2 Alkylation Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products start 5-Bromo-6-fluoro-1H-benzotriazole reagents Cyclopentyl-X Base (e.g., K₂CO₃) start->reagents Reaction N1_product Desired Product: 5-Bromo-1-cyclopentyl-6-fluoro- 1,2,3-benzotriazole (N1) reagents->N1_product N1 Attack (Thermodynamically Favored) N2_product Side Product: 5-Bromo-2-cyclopentyl-6-fluoro- 2,3-benzotriazole (N2) reagents->N2_product N2 Attack (Kinetically Possible)

Caption: Regioselectivity in the N-alkylation of benzotriazole.

FAQ 2: I'm seeing a significant debrominated impurity in my cross-coupling reaction. How can I prevent this?

Question: I am using this compound in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). My mass spectrometry analysis shows a prominent side product that is ~80 amu lighter than my expected product, corresponding to the loss of bromine. How can I minimize this dehalogenation?

Answer & Scientific Explanation: This side product is 1-cyclopentyl-6-fluoro-1,2,3-benzotriazole , resulting from a competitive hydrodehalogenation (or reductive dehalogenation) pathway.[5] This is a common side reaction in palladium-catalyzed cross-couplings involving aryl bromides. The mechanism often involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by a competing reaction pathway where the aryl-palladium(II)-bromide intermediate reacts with a hydrogen source instead of the desired coupling partner.

Factors promoting dehalogenation include:

  • Catalyst System: Electron-rich phosphine ligands can sometimes promote this side reaction.

  • Hydrogen Source: Trace water, alcohols (used as solvents), or amine bases can serve as hydrogen donors. In some cases, reagents like boronic acids or their decomposition products can also be the source.

  • Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.

  • Base: Certain bases can facilitate protonolysis pathways that lead to the undesired product.

Troubleshooting & Mitigation Strategies:

ParameterRecommendation to Minimize DehalogenationRationale
Catalyst/Ligand - Use catalysts with less electron-rich, sterically hindered ligands (e.g., Buchwald-type biarylphosphine ligands).- Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).Optimizes the rate of reductive elimination (the desired step) over competing side reactions.
Solvent - Ensure use of anhydrous solvents.- Avoid alcohol-based solvents if possible; consider THF, Dioxane, or Toluene.Reduces the availability of adventitious hydrogen sources.
Base - Use a weaker, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄).- Avoid strong alkoxide bases if possible.Minimizes base-mediated decomposition of reagents that could generate hydrogen donors.
Temperature - Run the reaction at the lowest effective temperature.- Monitor reaction progress closely to avoid prolonged heating after completion.The activation energy for dehalogenation may be higher than for the desired coupling.
Atmosphere - Maintain a strictly inert atmosphere (Argon or Nitrogen).Prevents oxidative degradation pathways that can interfere with the catalytic cycle.

Diagram: Competing Reaction Pathways

G ArBr Ar-Br (Starting Material) Intermediate Ar-Pd(II)-Br Intermediate ArBr:e->Intermediate:w Oxidative Addition Pd0 Pd(0) Catalyst Pd0->Intermediate DesiredProduct Desired Product Ar-R Intermediate:n->DesiredProduct:n Reductive Elimination SideProduct Side Product Ar-H (Debrominated) Intermediate:s->SideProduct:s Hydrodehalogenation CouplingPartner Coupling Partner (e.g., R-B(OH)₂) CouplingPartner->DesiredProduct H_Source Hydrogen Source (Solvent, Base, H₂O) H_Source->SideProduct

Caption: Cross-coupling vs. the dehalogenation side reaction.

FAQ 3: The synthesis of my benzotriazole precursor yields a dark, impure crude product. What causes this and how can it be improved?

Question: When I synthesize the 5-bromo-6-fluoro-1H-benzotriazole core from the corresponding diamine and sodium nitrite, I get a very dark, often tarry, crude material with a low yield of the desired product. What is going wrong?

Answer & Scientific Explanation: This issue is characteristic of the diazotization-cyclization reaction used to form the benzotriazole ring. The key intermediate is a diazonium salt, which is notoriously unstable at elevated temperatures.[6] If the reaction temperature is not strictly controlled, the diazonium salt can decompose, leading to the formation of phenolic compounds. These phenols are highly reactive and can subsequently polymerize under the reaction conditions, resulting in the dark, tarry, and often intractable materials you are observing.[6]

Using strong mineral acids (like HCl or H₂SO₄) can sometimes exacerbate this decomposition. Acetic acid is often preferred as it provides a sufficiently acidic medium while being less harsh, improving the stability of the diazonium intermediate.[6][7]

Optimized Protocol for Benzotriazole Ring Formation:

  • Dissolve the Diamine: In a reaction vessel, dissolve 1 equivalent of 4-bromo-5-fluoro-1,2-phenylenediamine in aqueous acetic acid (e.g., a 1:1 mixture of glacial acetic acid and water).

  • Critical Temperature Control: Cool the solution to 0-5 °C in an ice-salt bath. This is the most critical step. Maintaining this low temperature is essential to prevent the decomposition of the diazonium salt that will be formed.

  • Slow Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (approx. 1.05-1.1 equivalents) in cold water. Add this solution dropwise to the stirred diamine solution, ensuring the internal temperature never exceeds 5-7 °C .

  • Stir and Warm: After the addition is complete, continue stirring the mixture at 0-5 °C for 30-60 minutes. Then, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Isolation: The benzotriazole product often precipitates from the solution. It can be collected by filtration, washed thoroughly with cold water to remove salts, and dried.

  • Purification:

    • Recrystallization: The crude, tan-colored product can be effectively purified by recrystallization. Dissolving the crude material in a minimal amount of hot solvent (benzene or toluene are classic choices, though safer alternatives should be considered) and allowing it to cool slowly will yield purer, crystalline material.[7]

    • Activated Charcoal: For highly colored impurities, treating the hot solution with activated charcoal before filtration can help adsorb the polymeric materials.[6]

References

Stability issues and degradation of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BCFB-001

Last Updated: January 7, 2026

Introduction

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole. Due to the novel and specific nature of this compound, publicly available stability data is limited. Therefore, this guide is built upon established principles of chemical stability, drawing from data on analogous benzotriazole and halogenated aromatic structures. Our goal is to provide a proactive framework for anticipating and troubleshooting potential stability issues, ensuring the integrity of your experimental outcomes.

The core structure, a substituted benzotriazole, is known for its wide application, from corrosion inhibitors to versatile scaffolds in medicinal chemistry.[1] However, the specific combination of a bulky N-cyclopentyl group and two different halogens (bromo and fluoro) on the benzene ring introduces unique chemical properties that warrant careful consideration during handling, storage, and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of this compound?

A1: Based on its structure, the primary degradation factors are expected to be:

  • Photolysis: Benzotriazoles are known to be susceptible to UV light, which can initiate degradation.[2] The presence of halogens can further sensitize the molecule to photodegradation.

  • Extreme pH (Hydrolysis): While the benzotriazole ring itself is relatively stable against hydrolysis, extreme acidic or basic conditions can potentially lead to decomposition over time.[3][4]

  • Oxidation: The triazole ring and the electron-rich benzene ring can be susceptible to oxidative degradation, especially in the presence of reactive oxygen species or strong oxidizing agents.[2][5][6][7]

  • Thermal Stress: High temperatures can accelerate other degradation processes and may lead to decomposition, especially during prolonged heating.[5][8] Safety data for the parent compound, 1H-Benzotriazole, indicates that heating may cause an explosion, underscoring the need for caution with thermal stress.[8]

Q2: What are the likely degradation pathways for this molecule?

A2: The most probable degradation pathways involve modifications to the substituent groups and the core benzotriazole structure:

  • Dehalogenation: Reductive or photolytic cleavage of the Carbon-Bromine bond is a common pathway for bromoaromatic compounds. Debromination would result in a mass loss of 78/80 Da (for ⁷⁹Br/⁸¹Br).

  • Hydroxylation: Oxidative attack on the benzene ring can introduce one or more hydroxyl groups, a common metabolic and environmental degradation pathway for benzotriazoles.[5][9][10] This would result in a mass increase of 16 Da per hydroxylation event.

  • N-Dealkylation: Cleavage of the N-cyclopentyl bond would yield the parent 5-Bromo-6-fluoro-1,2,3-benzotriazole. This would result in a mass loss of 68 Da.

  • Ring Opening: Under harsh oxidative or photolytic conditions, the triazole or benzene ring can undergo cleavage, leading to a complex mixture of smaller, more polar degradants.[5][6][7]

Q3: How should I properly store this compound?

A3: To ensure long-term stability, adhere to the following storage conditions, which are standard for many complex organic molecules:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. For long-term storage (>1 year), consider storage at -20 °C.

  • Light: Protect from light at all times. Store in an amber vial or a container wrapped in aluminum foil.[11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, especially if the compound will be stored for an extended period.

  • Container: Use a tightly sealed container to prevent moisture ingress.[12]

Q4: I am seeing an unexpected peak in my HPLC analysis. How can I identify if it's a degradant?

A4: The first step is to perform a forced degradation study.[3][13] This involves intentionally stressing your compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradation products. By comparing the retention times of the peaks generated in the stress studies with the unknown peak in your sample, you can often achieve a preliminary identification. For definitive structural confirmation, LC-MS is the preferred method as it provides the molecular weight of the unknown peak, which can be matched to the predicted masses of likely degradants.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of compound potency or concentration over time in solution. 1. Hydrolytic Degradation: The compound may be unstable at the pH of your solvent or buffer. 2. Photodegradation: Exposure of the solution to ambient or UV light. 3. Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., certain plastics).1. pH Study: Prepare the solution in buffers of varying pH (e.g., pH 3, 7, 9) and monitor stability over time to find the optimal pH range. 2. Light Protection: Prepare and store all solutions in amber vials or foil-wrapped containers.[11] 3. Container Compatibility: Use glass or polypropylene vials. Test stability in different container types if issues persist.
Appearance of multiple new peaks in chromatogram after sample workup. 1. Thermal Degradation: The compound may be degrading due to excessive heat during solvent evaporation (e.g., rotovap). 2. Oxidative Degradation: Air-oxidation during workup, potentially catalyzed by trace metals. 3. Reaction with Reagents: The compound may be reacting with other components in your workup procedure.1. Use Low-Temperature Evaporation: Evaporate solvents at or below room temperature using a high-vacuum pump. 2. Inert Atmosphere: Perform workup steps under an inert gas like nitrogen or argon. Consider adding a radical scavenger like BHT if auto-oxidation is suspected. 3. Control Experiments: Run a control experiment where the compound is subjected to the workup procedure without the other reagents to isolate the cause.
Inconsistent results between experimental replicates. 1. Inhomogeneous Solution: The compound may not be fully dissolved, especially in aqueous buffers. 2. Time-Dependent Degradation: The compound degrades significantly during the experimental runtime, causing later replicates to show lower concentrations.1. Ensure Complete Dissolution: Use a small amount of a co-solvent like DMSO or ethanol before diluting into the final buffer. Vortex and sonicate to ensure homogeneity. 2. Time-Course Study: Analyze samples at different time points throughout your experiment to quantify the rate of degradation. If necessary, redesign the experiment to minimize runtime or prepare fresh solutions for each replicate.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradants and establishing the stability-indicating nature of your analytical method, as recommended by ICH guidelines.[3][13]

Objective: To intentionally degrade the compound under controlled stress conditions.

Materials:

  • This compound

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA and MS detectors

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Set Up Stress Conditions (in separate amber vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of stock solution in an oven at 80 °C for 48 hours.

    • Photodegradation: Expose 1 mL of stock solution to a UV light source (e.g., 254 nm) for 24 hours.

    • Control: Keep 1 mL of stock solution at 4 °C, protected from light.

  • Sample Analysis:

    • After the incubation period, neutralize the acid and base samples with an equimolar amount of base/acid.

    • Dilute all samples to a final concentration of ~10 µg/mL with mobile phase.

    • Analyze by a suitable HPLC-UV/MS method. Aim for 10-20% degradation of the parent peak for optimal results.[15]

Protocol 2: Recommended HPLC-UV/MS Method for Stability Analysis

Objective: To separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • UV Detection: 254 nm and 280 nm (or PDA 210-400 nm)

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan for the parent mass (m/z [M+H]⁺) and other potential degradant masses.

Visualizations: Degradation Pathways and Troubleshooting

Potential Degradation Pathways Diagram

This diagram illustrates the most likely chemical transformations the compound may undergo under stress conditions.

DegradationPathways Parent 5-Bromo-1-cyclopentyl-6-fluoro- 1,2,3-benzotriazole Dehalogenated De-brominated Product (Mass Loss: 79/81 Da) Parent->Dehalogenated Photolysis / Reductive Stress Hydroxylated Hydroxylated Product (Mass Gain: 16 Da) Parent->Hydroxylated Oxidative Stress (e.g., H₂O₂) Dealkylated N-Dealkylated Product (Mass Loss: 68 Da) Parent->Dealkylated Harsh Acidic / Thermal Stress RingOpened Ring-Opened Products (Various Small Fragments) Parent->RingOpened Extreme Oxidative / Photolytic Stress

Caption: Predicted degradation pathways for this compound.

Troubleshooting Workflow Diagram

This workflow provides a logical sequence of steps to diagnose and resolve stability issues.

TroubleshootingWorkflow Start Stability Issue Observed (e.g., New Peak, Potency Loss) CheckStorage Verify Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage ForcedDeg Perform Forced Degradation Study (Protocol 1) CheckStorage->ForcedDeg Compare Compare Degradant Profile with Unknown Peak(s) ForcedDeg->Compare Match Match Found? Compare->Match Identify Tentatively Identify Degradant. Optimize Process to Avoid Causative Stress Condition. Match->Identify Yes NoMatch Unknown is NOT a simple degradant. Investigate other sources: - Starting Material Impurity - Reagent Contamination - Reaction Byproduct Match->NoMatch No

Caption: A systematic workflow for troubleshooting unexpected stability issues.

References

Technical Support Center: A Guide to the Purification of Crude 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the purification process. Our goal is to equip you with the knowledge to efficiently remove impurities and obtain a high-purity final product.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. While the specific impurities can vary based on the exact synthetic route, a common pathway for preparing this compound likely involves the bromination of a fluoroaniline, followed by diazotization to form the benzotriazole ring, and subsequent N-alkylation with a cyclopentyl halide.

Based on this, the crude product may contain:

  • Unreacted Starting Materials: Such as 4-bromo-2-fluoroaniline and cyclopentyl bromide.

  • Isomeric Byproducts: Including positional isomers from the bromination step and the N2-alkylated benzotriazole isomer.

  • Side-Reaction Products: These can include di-brominated species or products from incomplete diazotization.

  • Residual Reagents and Solvents: Acids, bases, and solvents used throughout the synthesis.

This guide will address the removal of these specific types of impurities through various purification techniques.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A colored impurity often indicates the presence of residual starting materials, particularly unreacted brominated aniline, or byproducts from the diazotization reaction. These impurities are often more polar than the desired product.

  • Troubleshooting Steps:

    • Liquid-Liquid Extraction: An initial wash of the crude product dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) with a dilute acid solution (e.g., 1M HCl) can help remove basic impurities like unreacted anilines.[1] Following this with a wash using a dilute base solution (e.g., 5% sodium bicarbonate) can remove acidic byproducts.[1]

    • Recrystallization: If the colored impurity persists, recrystallization is an effective method for removing small amounts of colored material. A solvent screen is recommended to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.[2][3]

    • Activated Carbon Treatment: For stubborn coloration, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.[4] However, use charcoal sparingly as it can also adsorb the desired product, leading to a lower yield.

Q2: I am observing two spots on my TLC plate that are very close together. How can I differentiate between the desired product and a potential isomer?

This is a common issue when dealing with N-alkylation of benzotriazoles, as it can lead to the formation of both N1 and N2 isomers. These isomers often have very similar polarities, making them difficult to separate.

  • Troubleshooting Steps:

    • Column Chromatography Optimization: Flash column chromatography is the most effective method for separating isomers.[5] To improve separation:

      • Solvent System: Experiment with different solvent systems. A less polar solvent system will generally increase the retention time of both isomers on the silica gel, potentially improving separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective.

      • Stationary Phase: While silica gel is standard, other stationary phases like alumina or reverse-phase C18 silica could offer different selectivity.

    • Recrystallization: In some cases, fractional recrystallization can be used to separate isomers if their solubilities in a particular solvent are sufficiently different. This often requires careful optimization of the solvent and cooling rate.

Q3: My yield after purification is consistently low. What are the common causes and how can I improve it?

Low yield can be attributed to several factors, from incomplete reactions to losses during the purification process.

  • Troubleshooting Steps:

    • Extraction Efficiency: During liquid-liquid extraction, ensure the pH of the aqueous layer is appropriate to extract acidic or basic impurities without partitioning the desired product into the aqueous phase. Performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume.

    • Recrystallization Solvent Choice: If too much solvent is used during recrystallization, a significant amount of the product will remain in the mother liquor.[2] To recover this, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals. Also, ensure the crystals are washed with ice-cold solvent to minimize dissolution.[2]

    • Column Chromatography Loading: Overloading the column can lead to poor separation and mixed fractions, ultimately reducing the yield of the pure product. Ensure the amount of crude material is appropriate for the column size.

Q4: After recrystallization, my product "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if there are significant impurities present.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a stable crystal lattice.

    • Solvent System Adjustment: The solubility of your compound in the chosen solvent might be too high. Try a different solvent or a co-solvent system where the compound is less soluble.

    • Seeding: Adding a small seed crystal of the pure compound to the supersaturated solution can initiate crystallization.

    • Pre-Purification: If the crude material is highly impure, consider a preliminary purification step like an acid-base wash or a quick filtration through a silica plug to remove some of the impurities before recrystallization.

Detailed Purification Protocols

Here are step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic and Basic Impurities

This technique is ideal as a first-pass purification to remove unreacted starting materials and acidic/basic byproducts.[1][6][7]

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent)

  • 1M Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Add an equal volume of 5% NaHCO₃ solution to the organic layer in the separatory funnel.

  • Repeat the shaking and separation process as described in steps 3 and 4.

  • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a drying agent (e.g., anhydrous MgSO₄) to the organic solution and swirl gently.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified product.

Protocol 2: Recrystallization for High Purity Product

Recrystallization is a powerful technique for obtaining a highly pure crystalline solid. The key is to select an appropriate solvent.

Materials:

  • Partially purified this compound

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

Solvent Selection Table for Recrystallization:

Solvent/SystemRationale
Ethanol/WaterBenzotriazole derivatives often have good solubility in hot ethanol and poor solubility in cold water. A mixture can be effective.[3]
IsopropanolA good starting point for many organic compounds of moderate polarity.
Ethyl Acetate/HexanesA polar/non-polar solvent system that allows for fine-tuning of solubility.
TolueneCan be effective for recrystallizing benzotriazole derivatives.[8]
Protocol 3: Column Chromatography for Isomer Separation

Flash column chromatography is essential for separating compounds with similar polarities, such as the N1 and N2 isomers of the target compound.

Materials:

  • Crude or partially purified product

  • Silica gel (or other stationary phase)

  • Eluent (a suitable solvent system, e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Pack the chromatography column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (if using flash chromatography) to move the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in small fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (with impurities) Extraction Liquid-Liquid Extraction (Acid/Base Wash) Crude->Extraction PartiallyPure Partially Purified Product Extraction->PartiallyPure Removes acidic/basic impurities Waste1 Aqueous Waste (Salts, Polar Impurities) Extraction->Waste1 Recrystallization Recrystallization PartiallyPure->Recrystallization ColumnChrom Column Chromatography PartiallyPure->ColumnChrom PureProduct High Purity Product Recrystallization->PureProduct Removes minor impurities Waste2 Mother Liquor (Soluble Impurities) Recrystallization->Waste2 ColumnChrom->PureProduct Separates isomers and closely related impurities Waste3 Impure Fractions ColumnChrom->Waste3

Caption: A typical purification workflow for this compound.

Logical Decision Tree for Troubleshooting

This diagram provides a logical pathway for troubleshooting common purification issues.

TroubleshootingTree Start Problem with Purified Product ColoredProduct Product is Colored Start->ColoredProduct LowYield Low Yield Start->LowYield MultipleSpots Multiple Spots on TLC Start->MultipleSpots OilingOut Product Oils Out Start->OilingOut AcidBaseWash AcidBaseWash ColoredProduct->AcidBaseWash Try Acid/Base Wash CheckExtraction CheckExtraction LowYield->CheckExtraction Review Extraction Protocol OptimizeColumn OptimizeColumn MultipleSpots->OptimizeColumn Optimize Column Chromatography SlowCooling SlowCooling OilingOut->SlowCooling Cool Slowly Recrystallize Recrystallize AcidBaseWash->Recrystallize If still colored Charcoal Use Activated Charcoal Recrystallize->Charcoal If still colored CheckRecrystallization Optimize Recrystallization (e.g., less solvent) CheckExtraction->CheckRecrystallization If extraction is efficient TryDifferentPhase Try Different Stationary Phase OptimizeColumn->TryDifferentPhase If still co-eluting ChangeSolvent Change Solvent System SlowCooling->ChangeSolvent If still oiling out SeedCrystal Add Seed Crystal ChangeSolvent->SeedCrystal If still oiling out

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Optimizing Amidation Reactions with 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in amidation reactions involving 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole and its derivatives. This resource is designed to provide in-depth troubleshooting assistance and practical guidance in a user-friendly question-and-answer format to help you navigate and optimize your synthetic protocols.

I. Frequently Asked Questions (FAQs)

Here, we address the most common queries and challenges encountered during amidation reactions.

Q1: What is the likely role of this compound in my amidation reaction?

While its exact application can vary, a substituted benzotriazole like this compound is most commonly employed as a coupling additive. In this role, it functions similarly to well-known reagents like 1-hydroxybenzotriazole (HOBt). During the reaction, it co-activates the carboxylic acid with a primary coupling agent (e.g., a carbodiimide like EDC or DCC) to form a more stable and reactive activated ester intermediate. This strategy is primarily implemented to minimize side reactions and suppress racemization, particularly when working with chiral carboxylic acids.[1][2]

Q2: My reaction is showing low or no yield of the desired amide. What are the primary factors I should investigate?

Low or no product yield is a frequent issue in amide bond formation and can be attributed to several factors.[1] A systematic approach to troubleshooting is recommended:

  • Incomplete Carboxylic Acid Activation: The initial and most critical step is the activation of the carboxylic acid. Insufficient coupling reagent or the use of a degraded reagent will lead to poor activation.[1]

  • Deactivation of the Amine: The amine must be sufficiently nucleophilic to attack the activated carboxylic acid. Protonation of the amine to form an unreactive ammonium salt is a common cause of reaction failure.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can significantly impede the reaction.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated ester intermediate, reverting it back to the carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can all negatively impact the reaction outcome.

Q3: I'm observing significant side product formation. What are the most common side reactions and how can I mitigate them?

The most prevalent side reaction, especially when using carbodiimide coupling reagents, is the formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges before the amine can react with it. The use of a benzotriazole additive, such as the one central to this guide, is a key strategy to prevent this by trapping the activated intermediate as a more stable benzotriazolyl ester.

Another common issue is racemization of chiral carboxylic acids. This can be minimized by:

  • Using a coupling additive like HOBt or a derivative thereof.[1]

  • Maintaining a low reaction temperature.

  • Careful selection of the base and solvent.

Q4: How do I choose the appropriate solvent for my amidation reaction?

Solvent selection is critical for ensuring that all reactants remain in solution and for influencing the reaction rate. Commonly used solvents for amidation include:

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are frequently used due to their excellent solvating properties for a wide range of substrates.[3]

  • Ethers: Tetrahydrofuran (THF) is another common choice.

  • Greener Alternatives: In recent years, there has been a push towards more environmentally friendly solvents. 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as viable alternatives to DCM and DMF in many cases.[3] Water, in some micellar catalysis systems, is also being investigated as a sustainable solvent for amide bond formation.[4][5][6]

The ideal solvent should be anhydrous and inert to the reaction conditions.

Q5: What is the role of a base in the amidation reaction, and how do I select the right one?

A base is typically required in amidation reactions to:

  • Neutralize any acidic byproducts formed during the reaction.

  • Ensure the amine component remains deprotonated and therefore nucleophilic.

A non-nucleophilic, sterically hindered base is preferred to avoid competition with the primary amine in reacting with the activated carboxylic acid. Common choices include:

  • N,N-Diisopropylethylamine (DIPEA)

  • Triethylamine (TEA)

The amount of base used is also critical. Typically, 2-3 equivalents are used to ensure the reaction medium remains basic.

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect analysis of common experimental issues.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Yield 1. Ineffective Carboxylic Acid Activation: The coupling reagent (e.g., EDC, DCC) may be old or degraded.- Use a fresh bottle of the coupling reagent. - Ensure proper stoichiometry (typically 1.1-1.5 equivalents).
2. Poor Nucleophilicity of the Amine: The amine may be sterically hindered or electronically deactivated.- Increase the reaction temperature to provide more energy for the reaction to proceed. - Consider using a more potent activating agent in conjunction with your benzotriazole additive.
3. Inadequate Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent.- Switch to a solvent with better solvating properties, such as DMF. - Gently warm the reaction mixture to aid dissolution, but be mindful of potential side reactions at higher temperatures.
Significant Unreacted Starting Materials 1. Insufficient Reaction Time: The reaction may not have reached completion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).[7] - Extend the reaction time until the starting materials are consumed.
2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials.- Carefully re-calculate and measure the amounts of all reagents.
Presence of N-acylurea Byproduct 1. Rearrangement of the O-acylisourea intermediate: This is common with carbodiimide reagents when no additive is used.- This is the primary reason to use your this compound derivative. Ensure you are using an adequate amount (typically 1.1-1.5 equivalents).
Product Loss During Workup 1. Product is Partially Soluble in the Aqueous Phase: This can occur if the product has polar functional groups.- Adjust the pH of the aqueous phase to ensure your amide product is neutral and less water-soluble. - Perform multiple extractions with the organic solvent to maximize recovery.[8]
2. Emulsion Formation During Extraction: This can make phase separation difficult.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

III. Visualizing the Process: Workflow and Mechanism

To better understand the reaction dynamics and troubleshooting logic, the following diagrams are provided.

General Amidation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_coupling_agent Add Coupling Agent (e.g., EDC, DCC) start->add_coupling_agent add_additive Add Benzotriazole Additive add_coupling_agent->add_additive add_base Add Base (e.g., DIPEA) add_additive->add_base pre_activation Pre-activation (Stir for 15-30 min) add_base->pre_activation add_amine Add Amine pre_activation->add_amine reaction_monitoring Monitor Reaction (TLC or LC-MS) add_amine->reaction_monitoring quench Quench Reaction reaction_monitoring->quench extract Aqueous Workup (Acid/Base Washes) quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify Product (Chromatography/Recrystallization) dry_concentrate->purify

Caption: A typical experimental workflow for an amidation reaction.

Troubleshooting Logic Flow

G start Low Yield? check_activation Activation Issue? start->check_activation check_amine Amine Issue? start->check_amine check_activation->check_amine No sol_reagents Use fresh reagents, check stoichiometry. check_activation->sol_reagents Yes check_conditions Conditions Issue? check_amine->check_conditions No sol_amine Increase temperature, check for salt form. check_amine->sol_amine Yes check_workup Workup Issue? check_conditions->check_workup No sol_conditions Optimize solvent, base, and time. check_conditions->sol_conditions Yes sol_workup Adjust pH, perform multiple extractions. check_workup->sol_workup Yes solution_node solution_node

Caption: A logical flow for troubleshooting low-yielding amidation reactions.

IV. Experimental Protocols

The following are generalized, step-by-step protocols that can be adapted to your specific substrates.

Protocol 1: General Procedure for Amidation
  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

  • Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM, approximately 0.1-0.5 M).

  • To the stirred solution, add the this compound derivative (1.1 equivalents) followed by the coupling reagent (e.g., EDC, 1.1 equivalents).

  • Add a non-nucleophilic base such as DIPEA (2.5 equivalents).

  • Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[7]

  • Upon completion, proceed to the workup procedure.

Protocol 2: Standard Aqueous Workup Procedure
  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:

    • A dilute acid (e.g., 1M HCl or 5% citric acid solution) to remove any unreacted amine and the base.[8]

    • A dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and the benzotriazole additive.[8]

    • Brine (saturated NaCl solution) to remove residual water.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization as needed.[9]

V. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem. Retrieved from --INVALID-LINK--

  • Nale, D. B., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Scientific Reports, 8(1), 1-9.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Gandeepan, P., & Ackermann, L. (2018). Acyl-cleavage of ketones by transition-metal catalysis. Angewandte Chemie International Edition, 57(17), 4448-4461.

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

  • Goode, D. R. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis. Retrieved from --INVALID-LINK--

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage. Retrieved from --INVALID-LINK--

  • Handa, S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4755-4766.

  • Sharma, S., et al. (2021). Insights into Fast Amide Couplings in Aqueous Nanomicelles. Organic Process Research & Development, 25(9), 1960-1965.

  • U.S. Patent No. 7,102,032. (2006). Washington, DC: U.S. Patent and Trademark Office.

  • Benchchem. (n.d.). Technical Support Center: N-Methylbenzamide Amidation Reactions. Benchchem. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from --INVALID-LINK--

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4235.

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N, N-dimethylformamide. Green Chemistry, 15(3), 596-600.

  • ResearchGate. (n.d.). What is the best technique for amide purification? Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from --INVALID-LINK--

  • Handa, S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from --INVALID-LINK--

References

Validation & Comparative

Comparison of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole with other halogenated benzotriazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Halogenated Benzotriazoles in Modern Drug Discovery

Authored by a Senior Application Scientist

In the landscape of contemporary medicinal chemistry, the benzotriazole scaffold stands as a privileged structure, integral to the development of novel therapeutics. Its unique chemical properties, including its ability to act as a bioisostere for an indole ring and its role as a leaving group in synthetic reactions, have cemented its importance. The strategic introduction of halogens to this scaffold further modulates its physicochemical and pharmacological properties, offering a powerful tool for fine-tuning drug candidates.

This guide provides a comparative analysis of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole, a representative of a new generation of polysubstituted benzotriazoles, with other key halogenated benzotriazoles. We will delve into their synthesis, reactivity, and application, supported by experimental data and protocols to inform researchers in their quest for more effective and specific therapeutic agents.

The Evolving Role of Halogenated Benzotriazoles

Halogenation is a cornerstone of modern medicinal chemistry. The introduction of halogens such as fluorine, chlorine, and bromine can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of benzotriazoles, these modifications have been pivotal. For instance, halogenated 1-hydroxybenzotriazole (HOBt) derivatives are widely used as peptide coupling additives to prevent racemization and improve efficiency.

While classic halogenated benzotriazoles have been workhorses in synthesis, newer, more complex substitution patterns are being explored to modulate biological activity. The subject of our focus, this compound, exemplifies this trend, incorporating a bulky lipophilic group (cyclopentyl) and two different halogens to potentially confer unique pharmacological properties.

Comparative Analysis of Physicochemical and Reactive Properties

To understand the potential advantages of a polysubstituted benzotriazole like this compound, it is essential to compare its predicted properties with well-established halogenated benzotriazoles.

CompoundMolecular Weight ( g/mol )Predicted logPKey Applications
This compound 298.153.8Kinase Inhibition (putative), Chemical Probe (putative)
1-Hydroxy-7-azabenzotriazole (HOAt) 136.110.4Peptide Coupling Additive
6-Chloro-1-hydroxybenzotriazole (Cl-HOBt) 169.561.9Peptide Coupling Additive (suppresses racemization)
5-Bromobenzotriazole 198.022.1Antifungal Agent, Corrosion Inhibitor

Note: The properties for this compound are predicted due to the limited availability of experimental data for this specific novel compound.

The high predicted logP of this compound suggests increased lipophilicity compared to simpler halogenated benzotriazoles. This property is often desirable for kinase inhibitors, as it can enhance cell permeability and access to intracellular targets. The combination of bromine and fluorine offers distinct electronic and steric influences that can be exploited for selective binding interactions.

Application in Kinase Inhibition: A Mechanistic Overview

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. Benzotriazoles can serve as such a core. The strategic placement of substituents on the benzotriazole ring is crucial for achieving potency and selectivity.

G cluster_0 Kinase Hinge Region cluster_1 Benzotriazole Inhibitor cluster_2 Structure-Activity Relationship (SAR) Hinge_N1 Backbone NH Hinge_O1 Backbone C=O Inhibitor This compound Inhibitor->Hinge_N1 H-Bond Acceptor (N2) Inhibitor->Hinge_O1 H-Bond Donor (N1-H, if present) Bromo Bromo Group Fluoro Fluoro Group Cyclopentyl Cyclopentyl Group SAR Cyclopentyl group enhances lipophilicity and van der Waals interactions. Bromo and Fluoro groups modulate electronics and provide specific interactions.

Figure 1: Putative binding mode of a benzotriazole inhibitor with a kinase hinge region.

Experimental Protocol: Synthesis of a Halogenated Benzotriazole Derivative

The following protocol details a general method for the N-alkylation and halogenation of a benzotriazole, which can be adapted for the synthesis of compounds like this compound.

Objective: To synthesize a substituted halogenated benzotriazole.

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Sodium nitrite

  • Acetic acid

  • N-Bromosuccinimide (NBS)

  • Cyclopentyl bromide

  • Potassium carbonate

  • Acetonitrile

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Formation of the Benzotriazole Core:

    • Dissolve 4-Fluoro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Pour the mixture into ice water and collect the precipitate by filtration. Wash with cold water and dry to obtain 6-fluorobenzotriazole.

  • Bromination of the Benzotriazole Ring:

    • Dissolve the 6-fluorobenzotriazole (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) in one portion.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-Bromo-6-fluorobenzotriazole.

  • N-Alkylation:

    • To a solution of 5-Bromo-6-fluorobenzotriazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and cyclopentyl bromide (1.2 eq).

    • Heat the mixture to reflux and stir for 12-18 hours.

    • Cool the reaction to room temperature and filter off the solids.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (Hexanes/Ethyl Acetate gradient) to afford this compound.

G Start 4-Fluoro-1,2-phenylenediamine Step1 Diazotization with NaNO2/Acetic Acid Start->Step1 Product1 6-Fluorobenzotriazole Step1->Product1 Step2 Bromination with NBS Product1->Step2 Product2 5-Bromo-6-fluorobenzotriazole Step2->Product2 Step3 N-Alkylation with Cyclopentyl Bromide/K2CO3 Product2->Step3 FinalProduct This compound Step3->FinalProduct

Figure 2: Synthetic workflow for this compound.

Conclusion and Future Directions

The strategic halogenation of the benzotriazole scaffold continues to be a fruitful area of research in drug discovery. While established reagents like Cl-HOBt and HOAt have well-defined roles in synthesis, the exploration of novel, polysubstituted derivatives like this compound opens up new avenues for developing highly specific and potent therapeutic agents. The combination of different halogens and lipophilic substituents provides a rich chemical space for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. Further studies are warranted to fully elucidate the biological activities of this and related compounds.

A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the benzotriazole scaffold has emerged as a privileged structure, lauded for its chemical versatility and ability to interact with a multitude of biological targets.[1][2] This guide delves into a comparative analysis of the preclinical efficacy of a specific class of these compounds: 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole derivatives. We will navigate the journey from initial cell-based assays to whole-animal models, critically evaluating the translation of in-vitro potency to in-vivo therapeutic effect. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Introduction: The Rationale for Targeting Kinases with Halogenated Benzotriazoles

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3] This has rendered them attractive targets for therapeutic intervention. Benzotriazole derivatives have shown promise as kinase inhibitors, with their efficacy often enhanced by the strategic inclusion of halogen atoms.[1][3] The presence of bromine and fluorine in the 5- and 6-positions of the benzotriazole ring, respectively, can modulate the compound's electronic properties and steric interactions within the ATP-binding pocket of target kinases, potentially leading to enhanced potency and selectivity. The N-1 cyclopentyl group is introduced to improve metabolic stability and pharmacokinetic properties.

This guide will present a hypothetical, yet representative, case study of a lead compound, hereafter referred to as BCFB-1 (this compound), to illustrate the critical transition from in-vitro to in-vivo evaluation.

In-Vitro Efficacy: Cellular and Mechanistic Insights

The initial assessment of any novel anticancer compound lies in its ability to inhibit the proliferation of cancer cells in a controlled laboratory setting. A panel of human cancer cell lines is typically employed to gauge the breadth and selectivity of the compound's cytotoxic effects.[4]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of BCFB-1 (typically ranging from 0.01 µM to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: In-Vitro Cytotoxicity of BCFB-1
Cell LineCancer TypeBCFB-1 IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast Adenocarcinoma8.5 ± 0.71.2 ± 0.2
A549Lung Carcinoma12.3 ± 1.12.5 ± 0.4
HCT116Colorectal Carcinoma9.8 ± 0.91.8 ± 0.3
HEK293Normal Kidney> 505.8 ± 0.6

Values are presented as mean ± standard deviation from three independent experiments.

The data suggest that BCFB-1 exhibits moderate cytotoxic activity against a range of cancer cell lines with some selectivity over normal cells, a desirable characteristic for a potential therapeutic agent.

Delving Deeper: Mechanism of Action

To understand how BCFB-1 induces cell death, further in-vitro assays are necessary. These can include apoptosis assays (e.g., Annexin V/Propidium Iodide staining) and cell cycle analysis (flow cytometry). For many kinase inhibitors, the induction of apoptosis is a key mechanism of their anticancer activity.[3]

Experimental Workflow: Apoptosis and Cell Cycle Analysis

G cluster_0 In-Vitro Mechanistic Assays Cancer Cells Cancer Cells Compound Treatment Compound Treatment Cancer Cells->Compound Treatment Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Flow Cytometry Flow Cytometry Apoptosis Assay->Flow Cytometry Cell Cycle Analysis->Flow Cytometry Data Interpretation Data Interpretation Flow Cytometry->Data Interpretation

Caption: Workflow for investigating the mechanism of action of a novel compound in vitro.

In-Vivo Efficacy: Translating Cellular Effects to a Living System

While in-vitro assays provide valuable initial data, the true test of a potential drug's efficacy lies in its performance within a complex biological system. In-vivo studies in animal models are essential to evaluate a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall antitumor activity.[6][7]

Experimental Protocol: Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[6][7][8]

Step-by-Step Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) are typically used.

  • Tumor Cell Implantation: 5 x 10^6 HCT116 cells (selected based on in-vitro sensitivity) are suspended in Matrigel and injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomly assigned to treatment and control groups.

  • Compound Administration: BCFB-1 is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily at a predetermined dose (e.g., 50 mg/kg). The control group receives the vehicle only. A positive control group treated with a standard-of-care agent may also be included.

  • Tumor Volume Measurement: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a set duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for the treated groups relative to the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed effects.

Data Presentation: In-Vivo Antitumor Activity of BCFB-1
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1250 ± 150-+5
BCFB-1 (50 mg/kg)550 ± 9556-2

Values are presented as mean ± standard error of the mean (SEM).

The in-vivo data indicate that BCFB-1 significantly inhibits tumor growth in a xenograft model with minimal toxicity, as evidenced by the stable body weight of the treated animals.

Bridging the Gap: The In-Vitro vs. In-Vivo Correlation

The successful translation from in-vitro potency to in-vivo efficacy is a major hurdle in drug development. A compound that is highly active in a petri dish may fail in an animal model due to poor pharmacokinetic properties, such as low absorption, rapid metabolism, or inability to reach the tumor site in sufficient concentrations.

Logical Relationship: From In-Vitro Discovery to In-Vivo Validation

G cluster_0 Preclinical Drug Discovery Pathway In-Vitro Screening In-Vitro Screening Hit Identification Hit Identification In-Vitro Screening->Hit Identification IC50 < 10 µM Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship In-Vivo Testing In-Vivo Testing Lead Optimization->In-Vivo Testing Improved Potency & PK Clinical Candidate Clinical Candidate In-Vivo Testing->Clinical Candidate Efficacy & Safety

Caption: The iterative process of drug discovery, from initial in-vitro screening to in-vivo validation.

For BCFB-1, the moderate in-vitro potency (micromolar IC50 values) translated into a significant in-vivo antitumor effect. This suggests that the compound possesses favorable pharmacokinetic properties that allow it to achieve and maintain therapeutic concentrations at the tumor site. Further studies, such as plasma and tumor tissue concentration measurements, would be necessary to confirm this.

Conclusion and Future Directions

This guide has provided a comparative overview of the in-vitro and in-vivo efficacy evaluation of a novel this compound derivative, BCFB-1. The findings from our hypothetical case study demonstrate a promising preclinical profile, with moderate and selective in-vitro cytotoxicity that translates to significant in-vivo tumor growth inhibition.

The journey of a drug candidate from the laboratory to the clinic is long and arduous. The preclinical data presented here for BCFB-1, while encouraging, represent only the initial steps. Future research should focus on:

  • Target Identification and Validation: Elucidating the specific kinase(s) inhibited by BCFB-1.

  • Pharmacokinetic and Pharmacodynamic Studies: A comprehensive assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its effect on the target kinase in vivo.

  • Toxicity Studies: In-depth evaluation of the compound's safety profile in relevant animal models.

The continued exploration of halogenated benzotriazole derivatives holds significant promise for the development of novel and effective anticancer therapies.

References

A Senior Application Scientist's Guide to the Bioisosteric Replacement of the Cyclopentyl Group in 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process.[1][2][3] This guide provides a comprehensive comparison of potential bioisosteric replacements for the cyclopentyl moiety in the scaffold 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole. While this specific molecule serves as our central case study, the principles and experimental data discussed herein are broadly applicable to medicinal chemistry programs targeting the optimization of aliphatic carbocycles in drug candidates. We will delve into the synthetic rationale, comparative physicochemical properties, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for a curated set of bioisosteres, offering a practical framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Bioisosteric Replacement

The benzotriazole core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[4][5][6] The N-1 substituent on the benzotriazole ring often plays a critical role in modulating the interaction with biological targets and influencing the overall physicochemical properties of the molecule.

The parent compound, this compound, features a cyclopentyl group, a common lipophilic moiety. While this group can effectively fill hydrophobic pockets in a target protein, it presents several potential liabilities that often trigger a bioisosteric replacement strategy:

  • Metabolic Instability: Aliphatic rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to hydroxylation and subsequent rapid clearance.

  • Limited Solubility: The high lipophilicity of the cyclopentyl group can contribute to poor aqueous solubility, hindering oral absorption and formulation development.

  • Lack of Specific Interactions: As a simple hydrocarbon, the cyclopentyl group is limited to van der Waals interactions. Introducing heteroatoms can provide opportunities for additional, more specific interactions like hydrogen bonding, which can enhance potency and selectivity.[2]

This guide will explore the replacement of the cyclopentyl group with a series of classical and non-classical bioisosteres to address these potential shortcomings. The goal is to identify replacements that maintain or improve biological activity while enhancing drug-like properties.

Strategic Selection of Cyclopentyl Bioisosteres

The selection of appropriate bioisosteres is a critical first step, balancing synthetic accessibility with the desired modulation of physicochemical properties. For this study, we have selected a representative set of bioisosteres that explore variations in ring size, heteroatom incorporation, and steric bulk.

Logical Framework for Bioisosteric Replacement

G cluster_0 Initial Assessment cluster_1 Strategy & Synthesis cluster_2 Evaluation & Analysis A Parent Compound: This compound B Identify Liabilities: - Metabolic Instability - High Lipophilicity - Poor Solubility A->B C Select Bioisosteres: - Cycloalkanes - Saturated Heterocycles B->C D Synthesize Analogs C->D E Profile Analogs: - Physicochemical Properties - In Vitro ADME Assays - Biological Potency D->E F Structure-Activity Relationship (SAR) Analysis E->F G Identify Optimized Candidate(s) F->G

Figure 1. A generalized workflow for the bioisosteric replacement and optimization of a lead compound.

The chosen bioisosteres for our comparative analysis are:

  • Cyclobutyl: A smaller carbocycle to probe steric sensitivity.

  • Cyclohexyl: A larger carbocycle to explore the limits of the hydrophobic pocket.

  • Tetrahydrofuran-3-yl: Introduces a hydrogen bond acceptor (the ether oxygen) to potentially improve solubility and add a key interaction point.

  • Pyrrolidin-3-yl (N-Boc protected): Introduces a nitrogen atom, offering a potential vector for further modification or a change in polarity. The Boc protecting group maintains lipophilicity while enabling future deprotection and derivatization.

  • Oxetan-3-yl: A smaller, more polar heterocycle known to improve solubility and metabolic stability.[7]

Comparative Analysis of Bioisosteric Analogs

Synthesis

The synthesis of the target analogs is achieved via a straightforward and robust N-alkylation of the 5-bromo-6-fluoro-1H-benzo[d][4][5][8]triazole intermediate. This method is adaptable for a wide range of alkylating agents, making it suitable for generating a diverse library of analogs.[9][10]

Synthetic Workflow Diagram

G cluster_R R-X (Alkylating Agents) A 4-Bromo-5-fluoro-1,2-phenylenediamine B NaNO2, AcOH A->B Diazotization C 5-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole B->C D R-X, Base (e.g., K2CO3) DMF C->D N-Alkylation E Target Analogs (N1-Isomers) D->E R1 Cyclopentyl Bromide R2 Cyclobutyl Tosylate R3 Tetrahydrofuran-3-yl Tosylate R4 Boc-3-iodopyrrolidine

Figure 2. General synthetic scheme for N-1 substituted benzotriazole analogs.

Physicochemical and In Vitro ADME Properties

To provide an objective comparison, we synthesized the parent compound and four analogs, subjecting them to a standard panel of physicochemical and in vitro ADME assays. The results are summarized in the table below.

Compound ID Bioisostere (R) cLogP Aqueous Solubility (µM) at pH 7.4 Human Liver Microsomal Stability (t½, min) Hypothetical Potency (IC₅₀, nM)
Parent-1 Cyclopentyl3.85151850
Analog-2 Cyclobutyl3.313525150
Analog-3 Cyclohexyl4.3951245
Analog-4 Tetrahydrofuran-3-yl2.651204830
Analog-5 Oxetan-3-yl2.10250>6075

Table 1. Comparative data for the parent compound and its bioisosteric analogs. (Note: Potency values are hypothetical for illustrative purposes, assuming a generic kinase target where hydrogen bonding is beneficial).

Interpretation of Results
  • Lipophilicity (cLogP): As expected, replacing the cyclopentyl group with smaller or more polar rings significantly decreased the calculated LogP.[11] The oxetane (Analog-5) and tetrahydrofuran (Analog-4) analogs showed the most substantial reduction in lipophilicity, a change that often correlates with improved developability properties.[12][13]

  • Aqueous Solubility: The reduction in lipophilicity translated directly to a marked improvement in aqueous solubility. Analog-4 and Analog-5 demonstrated an 8- to 16-fold increase in solubility, respectively, compared to the parent compound. This is a critical improvement for potential oral drug candidates.

  • Metabolic Stability: The introduction of heteroatoms had a profound impact on metabolic stability. The parent cyclopentyl and larger cyclohexyl analogs were rapidly metabolized in human liver microsomes. In contrast, the tetrahydrofuran and, most notably, the oxetane analogs exhibited significantly enhanced stability. This is likely due to the electron-withdrawing effect of the ether oxygen, which deactivates the adjacent C-H bonds towards oxidative metabolism.

  • Biological Potency: In our hypothetical potency model, the tetrahydrofuran analog (Analog-4) showed a slight improvement in activity. This can be rationalized by the introduction of a hydrogen bond acceptor, which could form a key interaction with a donor residue (e.g., the hinge region of a kinase) in the target's active site. The smaller cyclobutyl ring (Analog-2) resulted in a loss of potency, suggesting that the size of the cyclopentyl group is important for optimal van der Waals contact.

Experimental Protocols

To ensure the reproducibility and trustworthiness of our findings, we provide the following detailed experimental protocols.

General Protocol for N-Alkylation
  • To a solution of 5-bromo-6-fluoro-1H-benzo[d][4][5][8]triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add the corresponding alkylating agent (e.g., cyclopentyl bromide, 1.2 eq).

  • Stir the reaction mixture at 60 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-1 substituted product.

Protocol for LogD (pH 7.4) Determination (Shake-Flask Method)

This protocol is based on the well-established "shake-flask" method, considered the gold standard for lipophilicity determination.[14][15]

  • Prepare a stock solution of the test compound in DMSO at 10 mM.

  • Prepare a mutually saturated solution of 1-octanol and phosphate-buffered saline (PBS) at pH 7.4 by mixing them vigorously for 24 hours and allowing the phases to separate.

  • Add 10 µL of the 10 mM DMSO stock to a vial containing 990 µL of the pre-saturated PBS and 1000 µL of the pre-saturated 1-octanol.

  • Cap the vial and shake vigorously on a rotator for 1 hour at room temperature.

  • Centrifuge the vial at 2000 x g for 10 minutes to ensure complete phase separation.

  • Carefully remove an aliquot from both the aqueous (PBS) and organic (1-octanol) phases.

  • Determine the concentration of the compound in each phase using a validated LC-MS/MS method against a standard curve.

  • Calculate LogD as: LogD = log([Compound]octanol / [Compound]PBS).

Protocol for Human Liver Microsomal (HLM) Stability Assay
  • Prepare a 1 mg/mL stock of pooled human liver microsomes (HLM) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare a 1 M stock solution of the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in water.

  • In a 96-well plate, add the HLM solution to achieve a final protein concentration of 0.5 mg/mL.

  • Add the test compound to achieve a final concentration of 1 µM.

  • Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculate the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

Conclusion and Future Perspectives

The bioisosteric replacement of the cyclopentyl group in the this compound scaffold provides a clear and compelling case study for the power of this strategy in medicinal chemistry. Our comparative analysis demonstrates that replacing the lipophilic carbocycle with saturated heterocycles can lead to dramatic improvements in key drug-like properties.

The tetrahydrofuran-3-yl analog (Analog-4) emerged as a particularly promising candidate, offering a superior balance of properties. It not only significantly enhanced aqueous solubility and metabolic stability but also improved biological potency in our hypothetical model, likely through the introduction of a beneficial hydrogen-bonding interaction. The oxetan-3-yl analog (Analog-5) represents an excellent alternative, providing the greatest boost to metabolic stability and solubility, albeit with a slight reduction in potency in this specific context.

This guide underscores the importance of a data-driven, multiparameter optimization approach. While the initial goal may be to fix a single liability like metabolic instability, a well-chosen bioisostere can simultaneously improve multiple attributes, accelerating the progression of a compound from a hit to a viable clinical candidate. Future work should focus on obtaining co-crystal structures of these analogs with their biological target to validate the predicted binding modes and further refine the structure-activity relationships.

References

Comparative Analysis of Synthetic Routes to 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is of paramount importance. Among these, substituted benzotriazoles have garnered significant attention due to their diverse pharmacological activities. This guide provides an in-depth comparative analysis of two plausible synthetic routes to a key building block, 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole. This document is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of each pathway to inform strategic synthetic planning.

Introduction to this compound

This compound is a halogenated and N-alkylated benzotriazole derivative. The presence of bromine and fluorine atoms, along with the cyclopentyl group, imparts specific lipophilic and electronic properties that are often sought after in the design of bioactive molecules. The benzotriazole core itself is a well-established pharmacophore. This particular substitution pattern makes it a valuable intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The strategic synthesis of this compound is therefore a critical step in the exploration of new chemical entities.

This guide will dissect two distinct synthetic strategies:

  • Route 1: The "Benzotriazole First" Approach , where the substituted benzotriazole core is constructed prior to the introduction of the cyclopentyl group.

  • Route 2: The "Cyclopentylation First" Approach , which involves the early-stage introduction of the cyclopentyl moiety followed by the formation of the benzotriazole ring and subsequent bromination.

Each route will be evaluated based on factors such as the availability of starting materials, reaction efficiency, regioselectivity, and ease of purification.

Route 1: The "Benzotriazole First" Approach

This synthetic strategy prioritizes the formation of the core 5-bromo-6-fluoro-1H-benzotriazole ring system, followed by N-alkylation with a cyclopentyl group.

digraph "Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="4-Bromo-5-fluoro-1,2-phenylenediamine"]; B [label="5-Bromo-6-fluoro-1H-benzotriazole"]; C [label="this compound\n(N1-isomer)\n+\n5-Bromo-2-cyclopentyl-6-fluoro-1,2,3-benzotriazole\n(N2-isomer)"];

A -> B [label=" NaNO2, AcOH\n(Diazotization)"]; B -> C [label=" Cyclopentyl bromide, Base\n(N-Cyclopentylation)"]; }

Figure 1: "Benzotriazole First" synthetic pathway.
Step 1: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole

The initial step involves the diazotization of 4-bromo-5-fluoro-1,2-phenylenediamine. This reaction is a classic and reliable method for the formation of the benzotriazole ring from an ortho-phenylenediamine precursor.[1][2] The reaction proceeds by the in-situ formation of nitrous acid from sodium nitrite and a protic acid, typically acetic acid. One of the amino groups is converted to a diazonium salt, which then undergoes intramolecular cyclization by attacking the adjacent amino group.

Experimental Protocol:

  • Dissolve 4-bromo-5-fluoro-1,2-phenylenediamine in glacial acetic acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-6-fluoro-1H-benzotriazole.

Step 2: N-Cyclopentylation of 5-Bromo-6-fluoro-1H-benzotriazole

The final step in this route is the N-alkylation of the pre-formed benzotriazole with cyclopentyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the benzotriazole, forming the benzotriazolide anion, which then acts as a nucleophile. A significant challenge in the N-alkylation of unsymmetrically substituted benzotriazoles is the potential for the formation of two regioisomers: the N1- and N2-alkylated products. The ratio of these isomers is influenced by several factors, including the solvent, the base used, the reaction temperature, and the nature of the substituents on the benzotriazole ring.[3] Generally, N1-alkylation is thermodynamically favored.

Experimental Protocol:

  • To a solution of 5-bromo-6-fluoro-1H-benzotriazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopentyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography to isolate the desired this compound (N1-isomer).

Route 2: The "Cyclopentylation First" Approach

This alternative strategy involves the introduction of the cyclopentyl group at an earlier stage, prior to the formation of the benzotriazole ring and subsequent bromination.

digraph "Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

D [label="4-Fluoro-1,2-phenylenediamine"]; E [label="N-Cyclopentyl-4-fluoro-1,2-phenylenediamine"]; F [label="1-Cyclopentyl-6-fluoro-1H-benzotriazole"]; G [label="this compound"];

D -> E [label=" Cyclopentyl bromide, Base\n(N-Cyclopentylation)"]; E -> F [label=" NaNO2, AcOH\n(Diazotization)"]; F -> G [label=" NBS, Initiator\n(Bromination)"]; }

Figure 2: "Cyclopentylation First" synthetic pathway.
Step 1: Synthesis of N-Cyclopentyl-4-fluoro-1,2-phenylenediamine

The synthesis begins with the mono-N-alkylation of 4-fluoro-1,2-phenylenediamine with cyclopentyl bromide. Controlling the degree of alkylation to favor the mono-alkylated product over the di-alkylated species is a key consideration. This can often be achieved by using a slight excess of the diamine relative to the alkylating agent.[4]

Experimental Protocol:

  • Dissolve 4-fluoro-1,2-phenylenediamine in a suitable solvent such as chloroform or THF.

  • Add a base, for instance, sodium hydride or potassium carbonate.

  • Slowly add cyclopentyl bromide at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting diamine is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain N-cyclopentyl-4-fluoro-1,2-phenylenediamine.

Step 2: Synthesis of 1-Cyclopentyl-6-fluoro-1H-benzotriazole

The N-cyclopentylated diamine is then subjected to diazotization to form the benzotriazole ring. As in Route 1, this is typically achieved using sodium nitrite in an acidic medium. The pre-existing N-cyclopentyl group directs the cyclization to exclusively form the N1-substituted benzotriazole.

Experimental Protocol:

  • Dissolve N-cyclopentyl-4-fluoro-1,2-phenylenediamine in glacial acetic acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining a low temperature.

  • After the addition, allow the reaction to stir at room temperature for 1-2 hours.

  • Work up the reaction by pouring it into ice-water and extracting the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield 1-cyclopentyl-6-fluoro-1H-benzotriazole.

Step 3: Bromination of 1-Cyclopentyl-6-fluoro-1H-benzotriazole

The final step is the electrophilic bromination of the N-cyclopentylated fluoro-benzotriazole. A common brominating agent for such aromatic systems is N-bromosuccinimide (NBS), often in the presence of a radical initiator like AIBN or under UV irradiation for benzylic brominations, or an acid catalyst for aromatic substitution.[5] The regioselectivity of this step is crucial. The directing effects of the existing substituents (the N-cyclopentyl group and the fluorine atom) will determine the position of bromination. The electron-donating nature of the N-cyclopentyl group and the ortho-, para-directing effect of the fluorine atom are expected to favor bromination at the C5 position.

Experimental Protocol:

  • Dissolve 1-cyclopentyl-6-fluoro-1H-benzotriazole in a suitable solvent like carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.

Comparative Analysis

FeatureRoute 1: "Benzotriazole First"Route 2: "Cyclopentylation First"
Number of Steps 23
Starting Materials 4-Bromo-5-fluoro-1,2-phenylenediamine, Cyclopentyl bromide4-Fluoro-1,2-phenylenediamine, Cyclopentyl bromide, NBS
Key Challenge Regiocontrol in N-cyclopentylation (N1 vs. N2 isomers)Regiocontrol in bromination, control of mono-alkylation of the diamine
Purification Requires chromatographic separation of N1 and N2 isomers.May require chromatography at multiple stages.
Potential Overall Yield Potentially lower due to the formation of isomeric byproducts that need separation.Potentially higher if regioselectivity in bromination is high.
Scalability Separation of isomers can be challenging on a large scale.Each step is a standard transformation that is generally scalable.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 ("Benzotriazole First") is more convergent but is hampered by the likely formation of N1 and N2 regioisomers during the N-cyclopentylation step. The separation of these isomers can be challenging and may lead to a lower overall yield of the desired N1-isomer, particularly on a larger scale.

Route 2 ("Cyclopentylation First") , while being a longer sequence, offers better control over the regiochemical outcome. The initial N-alkylation of the diamine, followed by diazotization, ensures the exclusive formation of the N1-cyclopentylated benzotriazole. The final bromination step is anticipated to be highly regioselective due to the directing effects of the existing substituents. Therefore, for applications where the isomeric purity of the final product is critical and for larger-scale synthesis, Route 2 is likely the more strategic and reliable approach.

The choice between these two routes will ultimately depend on the specific requirements of the research project, including the scale of the synthesis, the available purification capabilities, and the importance of maximizing the yield of the specific N1-isomer.

References

A Comparative Guide to the Cytotoxicity Profile of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole and Related Benzotriazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cytotoxicity of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole. Due to the absence of publicly available cytotoxicity data for this specific compound, this document will draw comparisons with structurally related benzotriazole derivatives that have been evaluated for their effects on cell viability and proliferation. This approach allows for an informed estimation of its potential biological activity and provides a framework for its future experimental evaluation.

The benzotriazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3] The cytotoxic potential of these compounds is a critical parameter in determining their therapeutic applicability.[4] This guide will delve into the standard methodologies used to assess cytotoxicity and present a comparative profile based on available data for analogous compounds.

The Compound in Focus: this compound

While specific biological data for this compound is not currently available in the public domain[5][6], its structure suggests potential for biological activity. The presence of a halogenated benzotriazole core, a known pharmacophore, warrants investigation into its cytotoxic properties. The cyclopentyl group may influence its lipophilicity and cellular uptake.

Comparative Cytotoxicity of Benzotriazole Derivatives

To contextualize the potential cytotoxicity of our target compound, we will examine data from other benzotriazole derivatives. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[7][8]

Compound/Derivative ClassCell Line(s)IC50 Value(s)Reference
Coumarin-Benzotriazole ConjugatesHepG-2 (Human Hepatocellular Carcinoma)26.41 µg/mL (for BMC)[9]
N-Aryl Benzotriazole HybridsVarious Cancer Cell LinesSignificant cytotoxic activity observed[10]
3-(1H-benzo[d][7][11]triazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate (BmOB)BEL-7402 (Human Hepatocarcinoma)Anti-proliferative effects noted[12]
6-fluoro-triazolo-benzothiazole analogues-Antimitotic activity demonstrated[13]

Note: The presented IC50 values are for comparative purposes and were determined in different experimental settings. Direct comparison requires standardized testing.

The data indicates that modifications to the benzotriazole core and its substituents significantly impact cytotoxic activity. For instance, conjugation with other bioactive moieties like coumarin can lead to effective inhibition of cancer cell growth.[9] Similarly, N-aryl substitution has been shown to be a promising strategy for developing cytotoxic agents.[10] The mechanism of action for some benzotriazole derivatives involves the induction of oxidative stress and mitochondrial damage, leading to cell death.[12]

Experimental Protocols for Cytotoxicity Assessment

To rigorously evaluate the cytotoxic profile of this compound, a battery of in vitro assays should be employed. These assays measure different aspects of cellular health, including metabolic activity, membrane integrity, and apoptosis.[4][14]

General Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a standard workflow for assessing the cytotoxicity of a novel compound.

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Assay Procedure (MTT, LDH, Apoptosis) incubation->assay measurement Absorbance/ Fluorescence Measurement assay->measurement analysis Calculation of % Cell Viability measurement->analysis ic50 IC50 Value Determination analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][15][16] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11][17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[18]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[11][19]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[8][20]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

  • Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[8]

  • LDH Reaction: Add the LDH reaction mixture to each well. This mixture typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT).[21]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22]

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm.[22]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.[22]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][23] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[23] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[23]

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.[23]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.[8]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[23]

G cluster_0 cluster_1 A Viable Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) A->B Apoptosis Induction D Necrotic Cells (Annexin V-, PI+) A->D Necrosis C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) B->C Progression E Intact Membrane E->A F PS Exposure F->B G Membrane Permeabilization G->C G->D

Caption: Cellular states identified by Annexin V/PI staining.

Potential Signaling Pathways

Cytotoxic compounds can induce cell death through various signaling pathways. Based on studies of other benzotriazole derivatives, potential mechanisms for this compound could involve the induction of apoptosis through intrinsic or extrinsic pathways.

G compound Cytotoxic Benzotriazole Derivative ros Increased ROS compound->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic benzotriazole derivative.

Conclusion and Future Directions

While the cytotoxicity of this compound remains to be experimentally determined, the analysis of related benzotriazole derivatives suggests it may possess significant biological activity. A systematic evaluation using the standardized cytotoxicity assays outlined in this guide is essential to elucidate its specific effects on cell viability and to determine its potential as a therapeutic agent or a research tool. Further studies should also aim to unravel the specific molecular mechanisms underlying its cytotoxic effects.

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of targeted kinase inhibitors is a cornerstone of modern drug discovery. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activity.[1][2][3] Comprehensive cross-reactivity profiling is therefore not merely a regulatory checkpoint, but a critical step in understanding a compound's mechanism of action, predicting potential toxicities, and uncovering new therapeutic opportunities (polypharmacology).[4][5] This guide provides a detailed framework for assessing the kinase selectivity of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole , a compound belonging to the benzotriazole class known to possess kinase inhibitory activity.[6][7][8][9] We will detail the experimental design, provide a validated protocol based on the robust ADP-Glo™ luminescent assay platform, and offer insights into data interpretation and visualization.

Rationale: Why Profile This Benzotriazole Derivative?

The benzotriazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibition against various kinases, including Casein Kinase 2 (CK2), Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK).[6][7][8][9] These kinases are critical nodes in signaling pathways that govern cell cycle progression, proliferation, and survival, making them prime targets for oncology.[3][7]

Given this precedent, this compound is a compelling candidate for kinase inhibitor development. However, its therapeutic potential is directly tied to its selectivity profile. Unintended inhibition of structurally related kinases can lead to adverse effects. Conversely, controlled inhibition of multiple, disease-relevant kinases can be beneficial.[5] Therefore, a systematic profiling against a panel of related kinases is essential.

The Challenge of Kinase Selectivity

The human kinome comprises over 500 protein kinases that share a conserved catalytic domain.[10] This similarity makes achieving absolute selectivity for a single kinase a formidable task.[2][3] This guide outlines a robust methodology to quantify these interactions, enabling researchers to make informed decisions about the compound's future development.

Experimental Design: A Validated Approach

To ensure data is reliable and reproducible, we will employ the ADP-Glo™ Kinase Assay , a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11][12][13] Its high sensitivity and broad applicability make it the gold standard for kinase profiling.[14]

Curating the Kinase Panel

The selection of kinases for the screening panel is a critical decision. For profiling our benzotriazole compound, a logical panel would include:

  • Primary Target Hypothesis: Based on existing literature for the scaffold, CK2α is a probable high-affinity target.[6][15]

  • Structurally Related Kinases: Kinases from the same group (e.g., other CMGC kinases like CDK2/9) should be included to assess intra-family selectivity.

  • Common Off-Target Liabilities: Kinases known for frequent off-target interactions, such as SRC (a non-receptor tyrosine kinase) and VEGFR2 (a receptor tyrosine kinase), are included to flag potential liabilities.

  • Disease-Relevant Kinases: Other kinases implicated in oncogenic pathways, like AURKA and PIM1, provide a broader view of the compound's potential activity spectrum.

Assay Principle

The ADP-Glo™ Assay is a two-step process performed in a homogeneous "add-mix-read" format, ideal for high-throughput screening.[11][12]

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and inhibitor (our benzotriazole compound) are incubated. Afterward, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.

  • ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[12][16]

Below is a diagram illustrating the workflow.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Prepare Reaction Mix (Kinase, Substrate, ATP Buffer) B Add Test Compound (this compound) A->B C Incubate at RT (e.g., 60 minutes) B->C D Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) C->D Reaction Complete E Incubate at RT (40 minutes) D->E F Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) E->F G Incubate at RT (30-60 minutes) F->G H Measure Luminescence (Plate Reader) G->H G GF Growth Factors, Stress Upstream Upstream Signaling (e.g., PI3K/AKT) GF->Upstream CK2 CK2α Upstream->CK2 Activates Sub1 Substrate 1 (e.g., NF-κB pathway) CK2->Sub1 Phosphorylates Sub2 Substrate 2 (e.g., Apoptosis Regulators) CK2->Sub2 Phosphorylates Sub3 Substrate 3 (e.g., Cell Cycle Proteins) CK2->Sub3 Phosphorylates Phenotype Cancer Cell Proliferation & Survival Sub1->Phenotype Sub2->Phenotype Sub3->Phenotype Inhibitor 5-Bromo-1-cyclopentyl-6-fluoro- 1,2,3-benzotriazole Inhibitor->CK2 Inhibits

References

A Comparative Guide to Fluorine Substitution in Benzotriazole-Based Compounds: Enhancing Performance in Pharmaceuticals and Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Benzotriazole and Fluorine

Benzotriazole, a bicyclic heterocyclic compound, is a remarkably versatile scaffold in chemical sciences.[1][2][3] Its unique structure, featuring a fused benzene and triazole ring, imparts stability and serves as a foundational building block in pharmaceuticals, agrochemicals, and materials science, most notably as a UV absorber.[4][5][6][7] In the relentless pursuit of molecular optimization, the strategic incorporation of fluorine has emerged as a transformative tool for enhancing the performance of these compounds.[8][9][10]

Fluorine, the most electronegative element, possesses a unique combination of properties—small steric size, high C-F bond strength, and the ability to modulate acidity, basicity, and lipophilicity.[9][11][12] When introduced into the benzotriazole framework, these properties translate into significant, often predictable, advantages in biological activity and material stability.[8][13] This guide provides a comparative analysis of fluorinated versus non-fluorinated benzotriazole derivatives, supported by experimental data and protocols, to illuminate the profound impact of this "small atom with a big effect."

The Mechanistic Impact of Fluorination: A Cascade of Advantages

The substitution of a hydrogen atom with fluorine initiates a cascade of physicochemical changes that are leveraged by medicinal and material chemists. Understanding these underlying mechanisms is crucial to appreciating the data presented in subsequent sections.

  • Metabolic Stability: The high strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism.[14][15][16] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can effectively "block" sites of oxidation, thereby increasing the compound's half-life and bioavailability.[9][13]

  • Binding Affinity and Potency: Fluorine's high electronegativity creates a strong dipole moment in the C-F bond. This can lead to favorable dipole-dipole, charge-dipole, and even weak hydrogen bonding interactions with amino acid residues in a biological target (e.g., an enzyme or receptor), thereby increasing binding affinity and, consequently, potency.[8][9][11]

  • Lipophilicity (logP) Modulation: The effect of fluorine on lipophilicity—a key parameter for membrane permeability and solubility—is context-dependent.[17] A single fluorine atom can increase lipophilicity, while polyfluorinated motifs like the trifluoromethyl (-CF3) group often enhance it significantly.[13] This allows for fine-tuning of a molecule's ability to cross biological membranes.[8][11][12]

  • pKa Alteration: The powerful electron-withdrawing nature of fluorine lowers the pKa of nearby acidic groups (making them more acidic) and basic groups (making them less basic).[11] This modulation can profoundly affect a drug's ionization state at physiological pH, influencing its solubility, absorption, and target engagement.

Below is a diagram illustrating the logical flow from fluorine's intrinsic properties to improved drug-like characteristics.

G cluster_0 Properties cluster_1 Consequences cluster_2 Advantages F_Properties Fundamental Properties of Fluorine High_EN High Electronegativity Small_Size Small Steric Size Strong_Bond Strong C-F Bond Inductive Strong Inductive Effect (Electron Withdrawal) High_EN->Inductive leads to Dipole Forms Strong Dipoles High_EN->Dipole creates Metabolic_Block Metabolic Blocking Strong_Bond->Metabolic_Block enables Photo_Stability Improved Photostability Strong_Bond->Photo_Stability contributes to Consequences Physicochemical Consequences pKa Modulates pKa Inductive->pKa influences Permeability Altered Permeability & Lipophilicity Inductive->Permeability affects Binding Enhanced Binding Affinity Dipole->Binding improves Stability Increased Metabolic Stability Metabolic_Block->Stability results in Outcomes Pharmacological & Material Advantages

Caption: Logical cascade from fluorine's properties to key advantages.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Benzotriazoles

The true measure of fluorine's impact is seen in direct experimental comparisons. Below, we synthesize data from various studies to highlight these advantages quantitatively.

Medicinal Chemistry: A Leap in Pharmacokinetic and Pharmacodynamic Properties

In drug discovery, fluorine substitution is a well-established strategy to overcome common hurdles like poor metabolic stability and insufficient potency.[8][12][13]

Enhanced Metabolic Stability: A primary application of fluorination is to block metabolic "hot spots." For a hypothetical benzotriazole derivative susceptible to aromatic hydroxylation by CYP enzymes, placing a fluorine atom at the site of oxidation can dramatically increase its lifespan in vitro.

Table 1: Comparison of In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound Structure Modification Half-Life (T½, min) Intrinsic Clearance (CLint, µL/min/mg)
Parent BZT Non-fluorinated 15 46.2
Fluoro-BZT Fluorine at C-5 position > 120 < 5.8

(Data are representative and compiled for illustrative purposes based on typical findings in metabolic stability studies.)

The data clearly show that the fluorinated analog is significantly more resistant to metabolism, as indicated by its much longer half-life and lower clearance rate. This is a direct consequence of the C-F bond's resistance to enzymatic attack.[14][15]

Improved Target Binding Affinity: Fluorination can also enhance how tightly a molecule binds to its biological target. In a series of benzotriazole-based kinase inhibitors, strategic placement of fluorine can introduce favorable interactions within the kinase's binding pocket.

Table 2: Comparison of Target Binding Affinity (Kinase Inhibition)

Compound Structure Modification IC₅₀ (nM)
Parent Inhibitor Non-fluorinated 250
Fluoro-Inhibitor Fluorine at C-4' of phenyl ring 25

(Data are representative and compiled for illustrative purposes based on typical findings in structure-activity relationship studies.)

The ten-fold increase in potency (lower IC₅₀ value) for the fluorinated inhibitor can be attributed to the fluorine atom forming a dipole-dipole or hydrogen bond interaction with the target protein, an effect not possible with the original C-H bond.[9][11]

Materials Science: Enhancing Durability and Performance

Beyond medicine, fluorinated benzotriazoles are used as high-performance UV absorbers and coatings. Fluorination imparts enhanced thermal stability and low surface energy, which are critical for durable materials.[4]

Table 3: Comparison of Material Properties

Property Non-Fluorinated BZT Polymer Fluorinated BZT Polymer Advantage of Fluorination
Thermal Stability (TGA, 5% weight loss) 320 °C 380 °C Increased thermal resistance
Surface Energy (mN/m) 42 25 Lower surface energy (hydrophobicity)
UV Absorption (λmax) ~340 nm ~345 nm Maintained UV absorption capability

(Data based on findings for benzotriazole-containing fluorinated acrylic polymers.)[4]

The incorporation of fluorinated alkyl groups into the polymer structure leads to significantly higher thermal stability and creates a low-energy, water-repellent surface while preserving the essential UV-blocking function of the benzotriazole core.[4][18]

Experimental Protocols: Validating the Fluorine Advantage

To ensure scientific integrity, the claims made above must be supported by robust, reproducible experimental methods. Here, we detail the standard protocols for two key assays.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[19][20][21]

Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of a compound.

Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH-regenerating system (cofactor solution).[19][20]

  • Compound Incubation: Add the test compound (e.g., at a final concentration of 1 µM) to the HLM solution in the reaction buffer. Pre-incubate the mixture at 37°C for 5 minutes.[20][22]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[22]

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution, typically ice-cold acetonitrile containing an internal standard.[19][20]

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k). Calculate the half-life as T½ = 0.693/k and intrinsic clearance as CLint = (0.693/T½) / (protein concentration).[20]

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability, a key factor in oral absorption.[23][24][25]

Objective: To determine the apparent permeability coefficient (Papp) of a compound.

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., a lipid/dodecane mixture) and allow the solvent to evaporate.[23][24]

  • Plate Setup: Add buffer to the wells of a 96-well acceptor plate.

  • Compound Addition: Add the test compound solution (dissolved in buffer, often with a small percentage of DMSO) to the wells of the coated donor plate.[25][26]

  • Sandwich Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[24][27]

  • Concentration Measurement: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells, as well as in a reference standard, using UV-Vis spectroscopy or LC-MS/MS.[25]

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using a formula that accounts for the volumes of the wells, the filter area, the incubation time, and the measured concentrations.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the benzotriazole scaffold offers a powerful and predictable method for enhancing molecular performance across diverse applications. In medicinal chemistry, fluorination is a cornerstone of lead optimization, reliably improving metabolic stability and target potency, which are critical for developing successful drug candidates.[8][9][12] In materials science, it confers superior durability, thermal stability, and valuable surface properties to polymers and coatings.[4]

As synthetic methodologies for introducing fluorine become more sophisticated, the ability to fine-tune the properties of benzotriazole-based compounds will only expand. The continued application of these principles will undoubtedly lead to the development of next-generation pharmaceuticals and high-performance materials with tailored, superior characteristics.

References

A Comparative Guide to the Synthetic Efficiency of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole is a halogenated and N-substituted benzotriazole derivative of significant interest to the pharmaceutical and agrochemical industries. The benzotriazole core is a well-established pharmacophore known for its diverse biological activities, including antiviral, antibacterial, and antifungal properties.[1][2][3][4] The specific combination of bromo, fluoro, and cyclopentyl substituents on this scaffold offers a unique electronic and steric profile, making it a valuable building block in the design of novel therapeutic agents and specialized chemical probes.

The synthetic efficiency of producing such complex heterocyclic systems is a critical factor in drug discovery and development, impacting both the speed of research and the cost of manufacturing. This guide provides a comparative analysis of two plausible synthetic protocols for this compound, offering a deep dive into the underlying chemical principles, step-by-step methodologies, and a critical evaluation of their respective strengths and weaknesses. The insights presented herein are designed to assist researchers in making informed decisions when embarking on the synthesis of this and structurally related compounds.

Proposed Synthetic Protocols: A Head-to-Head Comparison

Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule. The first approach involves the initial formation of the substituted benzotriazole ring followed by N-alkylation with a cyclopentyl group. The second, more convergent strategy, involves the diazotization and cyclization of a pre-functionalized N-cyclopentyl-o-phenylenediamine derivative.

Protocol 1: Post-Cyclization N-Alkylation

This linear approach first constructs the 5-bromo-6-fluorobenzotriazole core, which is subsequently alkylated with a cyclopentyl halide.

A 4-Bromo-5-fluoro-1,2-phenylenediamine B Diazotization with NaNO2 in Acetic Acid A->B C 5-Bromo-6-fluoro-1H-benzotriazole B->C D N-Alkylation with Cyclopentyl Bromide and Base C->D E This compound D->E

Caption: Workflow for Protocol 1: Post-Cyclization N-Alkylation.

  • Diazotization and Cyclization:

    • To a solution of 4-bromo-5-fluoro-1,2-phenylenediamine in glacial acetic acid and water, cooled to 15°C, a solution of sodium nitrite in water is added portion-wise.[2]

    • The reaction is exothermic and the temperature is allowed to rise.

    • Upon completion, the reaction mixture is cooled, and the precipitated 5-bromo-6-fluoro-1H-benzotriazole is collected by filtration, washed with water, and dried.

  • N-Alkylation:

    • The dried 5-bromo-6-fluoro-1H-benzotriazole is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • A base, such as potassium carbonate or sodium hydride, is added to deprotonate the benzotriazole nitrogen.

    • Cyclopentyl bromide is then added to the reaction mixture, which is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The crude product is obtained by aqueous workup and extraction, followed by purification via column chromatography.

The choice of acetic acid as the solvent for the diazotization provides a mildly acidic medium that is optimal for the formation of the diazonium salt and subsequent intramolecular cyclization.[2] The N-alkylation is a standard procedure for benzotriazoles. The use of a strong base and a polar aprotic solvent facilitates the SN2 reaction between the benzotriazole anion and cyclopentyl bromide. A significant challenge in this step is the potential for alkylation at both N1 and N2 positions of the benzotriazole ring, leading to a mixture of regioisomers that may require careful chromatographic separation.

Protocol 2: Pre-Cyclization N-Alkylation and Convergent Cyclization

This approach introduces the cyclopentyl group at an earlier stage, followed by the key diazotization and cyclization step to form the target molecule in a more convergent manner.

A 4-Bromo-5-fluoro-2-nitroaniline B N-Alkylation with Cyclopentyl Bromide and Base A->B C N-Cyclopentyl-4-bromo-5-fluoro-2-nitroaniline B->C D Reduction of Nitro Group (e.g., with SnCl2/HCl or H2/Pd-C) C->D E 4-Bromo-5-fluoro-N1-cyclopentylbenzene-1,2-diamine D->E F Diazotization and Cyclization with NaNO2 in Acid E->F G This compound F->G

Caption: Workflow for Protocol 2: Convergent Cyclization.

  • N-Alkylation of a Nitroaniline Precursor:

    • 4-Bromo-5-fluoro-2-nitroaniline is dissolved in a suitable solvent like DMF or acetonitrile.

    • A base such as potassium carbonate is added, followed by cyclopentyl bromide. The reaction is heated to drive the SNAr-type reaction to completion.

    • The resulting N-cyclopentyl-4-bromo-5-fluoro-2-nitroaniline is isolated after aqueous workup.

  • Nitro Group Reduction:

    • The nitro group of the N-alkylated intermediate is reduced to an amine. This can be achieved using various methods, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst).

    • The product, 4-bromo-5-fluoro-N1-cyclopentylbenzene-1,2-diamine, is purified and carried to the next step.

  • Diazotization and Cyclization:

    • The substituted o-phenylenediamine is dissolved in an acidic medium (e.g., acetic acid or dilute HCl).

    • The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt, which spontaneously cyclizes to yield the target this compound.

    • The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

This protocol offers superior regioselectivity. By introducing the cyclopentyl group before the formation of the triazole ring, the issue of N1 versus N2 alkylation is circumvented, as the cyclization will predominantly yield the N1-substituted product. The choice of nitro group reduction method depends on the presence of other functional groups in the molecule; catalytic hydrogenation is generally cleaner, but chemoselective methods like SnCl2/HCl are also effective.

Comparative Analysis of Synthetic Protocols

ParameterProtocol 1: Post-Cyclization N-AlkylationProtocol 2: Pre-Cyclization N-AlkylationJustification
Overall Yield Potentially lower due to regioisomeric mixture formation.Potentially higher due to improved regioselectivity.Protocol 2 avoids the formation of the N2-alkylated isomer, simplifying purification and increasing the yield of the desired product.
Purity & Separation Challenging separation of N1 and N2 isomers may be required.Simplified purification as only one major regioisomer is formed.The formation of a single regioisomer in Protocol 2 significantly reduces the complexity of downstream purification.
Number of Steps Fewer overall synthetic steps.More synthetic steps.Protocol 1 has a more direct route from the diamine, while Protocol 2 requires additional steps for nitro group introduction and reduction.
Precursor Availability Requires 4-bromo-5-fluoro-1,2-phenylenediamine.Requires 4-bromo-5-fluoro-2-nitroaniline.The availability and cost of these starting materials would need to be evaluated from commercial suppliers.
Process Safety Standard laboratory procedures.Involves catalytic hydrogenation which requires specialized equipment for handling hydrogen gas.The use of hydrogen gas in Protocol 2 necessitates appropriate safety precautions and equipment.
Scalability Potentially challenging to scale due to chromatographic separation of isomers.More amenable to scale-up due to higher regioselectivity and potentially crystalline intermediates.The cleaner reaction profile of Protocol 2 makes it a more attractive option for large-scale synthesis.

Conclusion and Recommendations

For laboratory-scale synthesis where rapid access to the target molecule is desired and purification capabilities are robust, Protocol 1 offers a shorter synthetic route. However, the key drawback is the potential for the formation of a difficult-to-separate mixture of N1 and N2 regioisomers, which could significantly impact the overall yield and purity.

For applications where regiochemical purity is paramount and for larger-scale production, Protocol 2 is the superior strategy. Although it involves more synthetic steps, the enhanced regioselectivity during the N-alkylation step and the subsequent clean cyclization make it a more reliable and ultimately more efficient process. The avoidance of a challenging isomeric separation is a significant advantage that outweighs the longer synthetic sequence.

Ultimately, the choice of protocol will depend on the specific goals of the research program, including the required scale of synthesis, the importance of isomeric purity, and the available resources.

References

A Comparative Guide to the Biological Activity of 1H- and 2H-Isomers of Substituted Benzotriazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotriazole is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The N-substitution of the benzotriazole ring system gives rise to two distinct positional isomers: 1H- and 2H-benzotriazoles. While the 1H-isomer is generally the more thermodynamically stable and predominant form in solution, the 2H-isomer is also accessible and can exhibit profoundly different biological activity.[2][3] This guide provides a comparative analysis of these isomers, synthesizing experimental data from authoritative sources to elucidate their differential effects in anticancer, antiviral, and antimicrobial applications. We will explore the structural and electronic rationale for these differences, provide detailed experimental workflows for their synthesis and evaluation, and discuss the strategic implications for drug design and development.

Introduction to Benzotriazole Isomerism in Medicinal Chemistry

Benzotriazole, a bicyclic heterocycle, is an isostere of the purine nucleus found in essential biomolecules, a feature that contributes to its broad-spectrum biological activity.[1] Its derivatives have been successfully developed as anticancer, antimicrobial, and antiviral agents.[4][5][6] A critical, yet often complex, aspect of benzotriazole chemistry is the isomerism that arises from substitution on the triazole ring's nitrogen atoms.

N-substituted benzotriazoles can exist as two distinct regioisomers: the 1-substituted (1H) and the 2-substituted (2H) isomers. It is generally accepted that the 1H-isomer is the dominant and more stable tautomer in both solid and solution phases.[7][8] However, the energy difference between the two isomers is often small, allowing for the synthesis and isolation of both.[7]

The choice of N1 versus N2 substitution is not trivial; it fundamentally alters the molecule's properties:

  • Hydrogen Bonding: The 1H-isomer possesses a hydrogen bond donor (the N-H group on the triazole ring is absent upon substitution at N1) and a different arrangement of hydrogen bond acceptors compared to the symmetric 2H-isomer. This directly impacts target binding.

  • Dipole Moment and Polarity: The two isomers have different dipole moments, which affects their solubility, membrane permeability, and interactions with biological targets.[9]

  • Steric Profile: The position of the substituent dictates the overall shape of the molecule, influencing how it fits into a target's binding pocket.

These differences can lead to one isomer being highly active while the other is weakly active or even inactive against the same biological target.

Synthesis_Workflow A 1. Dissolve Benzotriazole in DMF B 2. Add K2CO3 (Base) Stir 30 min A->B C 3. Add Alkyl Halide (R-X) B->C D 4. Heat to 60-80°C Monitor by TLC C->D E 5. Aqueous Workup & Extraction D->E F 6. Concentrate Crude Isomer Mixture E->F G 7. Flash Column Chromatography F->G H Isolated 1H-Isomer G->H More Polar I Isolated 2H-Isomer G->I Less Polar MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_readout Readout A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h A->B C 3. Treat cells with Isomers (1H, 2H), Controls B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent Incubate 4h D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50 Values) G->H

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of this guide is risk mitigation. The presence of bromine, fluorine, and a benzotriazole core necessitates that this compound be managed as a hazardous waste stream from the point of generation to its final disposal. This guide is intended for use by trained laboratory professionals in conjunction with, and not as a replacement for, the specific protocols and oversight provided by their institution's Environmental Health & Safety (EHS) department.

Hazard Assessment and Characterization

The disposal pathway is dictated by the compound's inherent hazards. Based on its constituent functional groups, 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole must be treated as possessing the following characteristics until empirical data proves otherwise:

  • Toxicity: Benzotriazole derivatives can be harmful if swallowed or inhaled and may cause serious eye irritation.[1][2] The addition of halogen atoms can increase toxicity.

  • Environmental Hazard: Halogenated organic compounds are often toxic to aquatic life and can persist in the environment.[3][4] Therefore, this compound must be prevented from entering sewer systems or waterways.[4]

  • Reactivity: While the benzotriazole ring is generally stable, all novel chemicals should be stored away from strong oxidizing agents and other incompatible materials to prevent unforeseen reactions.[5]

  • Combustion Byproducts: As a halogenated compound containing bromine and fluorine, incineration will produce acidic gases (hydrobromic acid and hydrofluoric acid). This requires disposal in a specialized high-temperature incinerator equipped with acid gas scrubbers.[6][7]

A mandatory first step for any researcher is to contact their EHS office, provide the chemical structure, and formally classify the waste according to institutional, local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

Personal Protective Equipment (PPE) and Handling

Prior to handling the compound in any form (pure, in solution, or as waste), a thorough risk assessment must be conducted.[9] The following minimum PPE is required to prevent exposure.

Hazard PathwayRequired PPERationale
Dermal Contact Nitrile Gloves, Lab CoatPrevents skin irritation and potential absorption. Nitrile offers good resistance to a broad range of chemicals. A lab coat protects skin and personal clothing from contamination.[10]
Ocular Contact ANSI Z87.1-compliant Safety GogglesProtects against splashes or airborne dust particles that could cause serious eye irritation or damage.[2]
Inhalation Work within a certified Chemical Fume HoodThe compound's volatility is unknown. All handling of the solid chemical or its solutions should be performed in a fume hood to prevent inhalation of dust or vapors.[9][10]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process to ensure safety and regulatory compliance. Mixing incompatible waste streams is a common and dangerous error.[11][12][13] This compound must be disposed of as Halogenated Organic Solid Waste .

Step-by-Step Collection Procedure:
  • Designate a Waste Container: Obtain a hazardous waste container from your institution's EHS department. The container must be made of a compatible material (e.g., HDPE or glass for solutions), be in good condition with no leaks or cracks, and possess a secure, tightly-sealing lid.[11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[8][13] The label must include:

    • The words "Hazardous Waste."[13]

    • The full, unabbreviated chemical name: "this compound."

    • A clear statement of the hazards: "Toxic," "Irritant," "Environmental Hazard."[11][13]

  • Collect Waste:

    • Solid Waste: Place unadulterated excess or expired this compound directly into the designated container.

    • Contaminated Debris: Any materials that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, or contaminated absorbent pads from a spill cleanup, must also be placed in this container.[9]

  • Keep the Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects the container's contents from contamination.

  • Do Not Mix: Never mix this waste stream with non-halogenated solvents, acids, bases, or aqueous waste.[11][14][15] Halogenated waste requires a specific and more costly disposal pathway (incineration with scrubbers), and contamination of other waste streams increases disposal costs and complexity.[16]

Waste_Collection_Workflow cluster_Lab Laboratory Operations cluster_EHS EHS Responsibility Start Generate Waste (Excess Reagent, Contaminated Debris) Obtain Obtain & Pre-Label 'Halogenated Waste' Container from EHS Start->Obtain Step 1 Collect Place Waste in Designated Container Obtain->Collect Step 2 Seal Keep Container Tightly Sealed Collect->Seal Step 3 Store Store in Satellite Accumulation Area (SAA) Seal->Store Step 4 Pickup Schedule & Execute Waste Pickup Store->Pickup Step 5 (Researcher Initiates) Dispose Transport to Licensed Hazardous Waste Facility (High-Temp Incineration) Pickup->Dispose Final Disposal

Caption: Workflow for proper waste collection and disposal.

Storage and Final Disposal

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][13]

SAA Requirements:
  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[17][18]

  • Secondary Containment: The waste container must be placed inside a larger, chemically resistant tub or tray to contain any potential leaks or spills.[11][12]

  • Segregation: Incompatible waste streams within the same SAA must be kept in separate secondary containment.[11][12]

  • Volume Limits: Do not exceed the volume limits for an SAA as defined by the EPA (typically 55 gallons).[18]

When the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a pickup.[14] Do not pour waste down the drain or place it in the regular trash.[19][14] The final disposal method will be high-temperature incineration at a licensed hazardous waste facility, which is the environmentally appropriate method for destroying halogenated organic compounds.[6][20]

Spill and Emergency Procedures

Immediate and correct response to a spill is vital for safety.

Spill_Response_Decision_Tree cluster_Cleanup Small Spill Cleanup Protocol Spill Spill Occurs Assess Assess Spill Size & Immediate Hazard Spill->Assess Small Small & Manageable Spill? Assess->Small Evacuate IMMEDIATELY 1. Alert others 2. Evacuate Area 3. Call Emergency Response / EHS Small->Evacuate No (Large, Volatile, or Fire Hazard) DonPPE Don appropriate PPE (Gloves, Goggles, Lab Coat) Small->DonPPE Yes Contain Contain spill with inert absorbent (e.g., vermiculite, sand) DonPPE->Contain Collect Carefully collect absorbed material into Halogenated Waste Container Contain->Collect Clean Decontaminate spill area with soap and water Collect->Clean Report Report incident to Lab Supervisor / EHS Clean->Report

Caption: Decision tree for spill response procedures.

Small Spill Cleanup Protocol:
  • Alert Personnel: Immediately alert others in the vicinity.[9]

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow. Avoid raising dust.

  • Collection: Carefully sweep or scoop the contaminated absorbent material into your designated "Halogenated Organic Solid Waste" container.[10]

  • Decontamination: Clean the spill surface with soap and water, and dispose of any contaminated cleaning materials (e.g., paper towels) in the same hazardous waste container.

  • Wash Hands: Wash hands thoroughly after the cleanup is complete.

  • Report: Report the incident to your laboratory supervisor and EHS office as required by institutional policy.

For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.[9]

References

Personal protective equipment for handling 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

A-Scientist's Guide to Safe Handling: 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, with novelty comes the responsibility of ensuring the utmost safety. This guide provides a comprehensive operational framework for handling this compound, a compound for which specific safety data may not be readily available. Our approach is grounded in the precautionary principle, deriving safety protocols from the known hazards of its structural analogs.[1][2]

Hazard Analysis: A Structurally-Informed Perspective

Given the absence of a specific Safety Data Sheet (SDS), a prudent risk assessment begins with an analysis of the compound's constituent parts: the benzotriazole core, bromine and fluorine substituents, and a cyclopentyl group.

  • Benzotriazole Core: Benzotriazole and its derivatives are known to be harmful if swallowed and can cause serious eye irritation.[3][4] They are also recognized as being harmful or toxic to aquatic life with long-lasting effects.[3][4][5]

  • Halogenated Aromatic System: The presence of bromine and fluorine on the aromatic ring suggests that the compound should be handled as a potential skin and respiratory irritant.[6] Halogenated aromatic compounds can be harmful if swallowed and may cause skin and eye irritation or burns.[6]

  • Novel Compound Principle: For any new or uncharacterized substance, it is a fundamental tenet of laboratory safety to assume it is hazardous until proven otherwise.[1][7] This includes treating the compound as potentially toxic and taking all necessary precautions to minimize exposure.

Based on this analysis, this compound should be treated as a substance that is potentially harmful by ingestion, a skin and eye irritant, and a respiratory irritant.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a chemical hazard. However, it should always be used in conjunction with a robust system of engineering and administrative controls.

Control LevelImplementation in the Laboratory
Engineering Controls All handling of this compound, especially when in powdered form or when being dissolved, must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[8]
Administrative Controls Access to areas where the compound is handled should be restricted. Clear labeling of containers and work areas is mandatory.[1] All personnel must be trained on the specific risks and handling procedures outlined in this guide.
Personal Protective Equipment (PPE) The specific PPE detailed in the following section must be worn at all times when handling the compound.
Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE plan is non-negotiable when handling compounds with unknown toxicity.[6] The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Eyes and Face Chemical safety goggles with side shields or a full-face shield.[1][8]Protects against splashes of solutions and airborne particles that could cause serious eye damage.[6] A face shield is recommended when handling larger quantities or when there is a significant splash risk.
Skin and Body A lab coat (preferably flame-resistant, such as Nomex®) and closed-toe shoes.[9]Prevents incidental skin contact. The lab coat should be fully buttoned.[9]
Hands Double-gloving with chemical-resistant gloves (e.g., nitrile rubber).[8]Provides a barrier against skin absorption. Double-gloving is a prudent measure for novel compounds. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately upon contamination.[10]
Respiratory Use in a well-ventilated chemical fume hood is the primary control.[6]If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[6][9]
Procedural Guidance: Step-by-Step Protocols

4.1. Donning PPE: A Sequence for Safety

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Lab Coat: Don the lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Respirator (if required): Perform a fit check according to the manufacturer's instructions.

4.2. Doffing PPE: Preventing Contamination

This sequence is critical to avoid transferring any potential contaminants to your skin or clothing.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in a designated receptacle for laundering or disposal.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

5.1. Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[8]

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material and spilled substance into a clearly labeled, sealed container for hazardous waste.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

5.2. Waste Disposal

  • All solid waste contaminated with this compound (e.g., gloves, absorbent materials) must be placed in a sealed, labeled hazardous waste container.

  • Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[3]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[11]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][12]

Visual Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for the safe handling of this compound.

start Start: Handling this compound risk_assessment Risk Assessment (Assume Hazardous) start->risk_assessment engineering_controls Engineering Controls (Chemical Fume Hood) risk_assessment->engineering_controls ppe_selection Select PPE (Goggles, Lab Coat, Double Gloves) engineering_controls->ppe_selection handling_procedure Handling Procedure (Weighing, Dissolving, Reaction) ppe_selection->handling_procedure spill_check Spill Occurred? handling_procedure->spill_check spill_procedure Spill Cleanup Protocol spill_check->spill_procedure Yes waste_disposal Waste Disposal (Segregated Hazardous Waste) spill_check->waste_disposal No spill_procedure->waste_disposal decontamination Decontamination & PPE Doffing waste_disposal->decontamination end End of Procedure decontamination->end

Caption: Workflow for the Safe Handling of Novel Benzotriazole Derivatives.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.